wilforic acid A
Description
Wilforic acid has been reported in Tripterygium wilfordii and Tripterygium hypoglaucum with data available.
Properties
Molecular Formula |
C29H42O4 |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
(2R,4aS,6aR,6aR,6bR,14aS,14bR)-10,11-dihydroxy-2,4a,6a,6a,9,14a-hexamethyl-3,4,5,6,6b,7,8,13,14,14b-decahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C29H42O4/c1-17-18-7-8-21-27(4,19(18)15-20(30)23(17)31)12-14-29(6)22-16-26(3,24(32)33)10-9-25(22,2)11-13-28(21,29)5/h15,21-22,30-31H,7-14,16H2,1-6H3,(H,32,33)/t21-,22+,25+,26+,27-,28+,29-/m0/s1 |
InChI Key |
NBMIXMLIGPLJPK-KHYSSQCESA-N |
Origin of Product |
United States |
Foundational & Exploratory
Wilforic Acid A: A Comprehensive Technical Guide on its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wilforic acid A, a novel pteridic acid natural product, has emerged as a compound of significant interest within the scientific community.[1] Isolated from ferns of the genus Selaginella, it has demonstrated potent and selective inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key therapeutic target for diabetes and obesity.[1] Furthermore, this compound exhibits promising anti-inflammatory and antioxidant properties, suggesting a broader therapeutic potential. This document provides a detailed overview of the discovery, and isolation of this compound, its physicochemical properties, and its biological activities. It is intended to serve as a comprehensive resource for researchers and drug development professionals investigating this promising natural product.
Discovery and Natural Occurrence
This compound is a naturally occurring compound found in ancient fern species belonging to the genus Selaginella.[1] While the specific seminal publication detailing its initial discovery and isolation could not be retrieved through extensive searches, it is established that this molecule is characterized as a pteridic acid.[1] The identification of this compound as a potent PTP1B inhibitor has driven much of the recent interest in its biological effects.[1]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is critical for its extraction, purification, and formulation development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C29H42O4 | [1] |
| Molecular Weight | 454.64 g/mol | [1] |
| CAS Number | 193684-74-1 | [1] |
| Class | Pteridic Acid | [1] |
Note: Further experimental data on properties such as melting point, solubility, and spectroscopic data (NMR, IR, MS) would be found in the primary scientific literature, which was not accessible for this review.
Isolation Methodology
General Experimental Workflow for Isolation
The isolation of this compound from its natural source would likely follow a multi-step process involving extraction, fractionation, and chromatographic purification. The logical relationship of this process is outlined in the diagram below.
References
wilforic acid A source Tripterygium wilfordii
An In-Depth Technical Guide to Wilforic Acid A from Tripterygium wilfordii
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripterygium wilfordii, a vine-like plant native to traditional Chinese medicine, is a source of a diverse array of bioactive compounds. Among these are diterpenoids, triterpenoids, and alkaloids, which have demonstrated significant anti-inflammatory, immunosuppressive, and antineoplastic properties.[1][2] This technical guide focuses on this compound, a pentacyclic triterpenoid (B12794562) compound isolated from Tripterygium wilfordii.[3] As a member of the oleanane (B1240867) family, this compound is of growing scientific interest for its potential therapeutic applications, particularly in the context of inflammatory diseases and cancer.[3] This document aims to provide a comprehensive overview of the current scientific knowledge on this compound, including its biological activities, mechanisms of action, and relevant experimental protocols to aid in future research and drug development endeavors.
Quantitative Data on Biological Activity
The following tables summarize the available quantitative data on the biological activity of this compound and related compounds. It is important to note that specific data for this compound is limited in publicly available literature.
Anti-inflammatory Activity
While specific IC50 values for the anti-inflammatory activity of this compound are not extensively documented, the following table provides an illustrative example of the expected format for such data, based on typical results for potent anti-inflammatory triterpenoids.[3]
Table 1: Illustrative Anti-inflammatory Activity of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages [3]
| Mediator | This compound Conc. (µM) | % Inhibition (Mean ± SD) |
|---|---|---|
| Nitric Oxide (NO) | 10 | 45 ± 5.2% |
| 25 | 78 ± 6.1% | |
| TNF-α | 10 | 38 ± 4.5% |
| 25 | 65 ± 5.8% | |
| IL-6 | 10 | 42 ± 3.9% |
| 25 | 71 ± 4.7% |
Note: This data is illustrative and intended to demonstrate the expected format. Specific quantitative data for this compound requires further dedicated experimental investigation.[3]
Anticancer Activity
The cytotoxic effects of this compound have been evaluated against human glioma cell lines.
Table 2: Anticancer Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|
| Human Glioma Cells | Brain Cancer | 6 - 11 |[3] |
Note: A broader screening against a wider panel of cancer cell lines is needed to fully characterize the anticancer potential of this compound.
Immunosuppressive Activity
Experimental Protocols
The following sections detail generalized experimental protocols relevant to the study of this compound. These are based on standard methodologies for similar natural products, as specific, detailed protocols for this compound are not widely published.
Extraction and Purification of Triterpenoids from Tripterygium wilfordii
This protocol is a general method for the extraction of triterpenoids from Tripterygium wilfordii and can be adapted for the isolation of this compound.[4]
-
Preparation of Plant Material: Dry the whole root of Tripterygium wilfordii and grind it into a coarse powder, passing it through a 10-40 mesh sieve.
-
Ultrasonic Extraction:
-
Suspend the powdered plant material in acetone (B3395972) at a solvent-to-material ratio of 8-16 mL:1 g.
-
Perform ultrasonic extraction at 40°C for 1 hour. This can be repeated to increase yield.
-
-
Filtration and Concentration:
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure to recover the solvent and obtain a concentrated extract.
-
-
Drying: Dry the concentrated extract under vacuum at 70°C to yield the crude triterpenoid extract powder.
-
Purification (General):
-
The crude extract can be further purified using chromatographic techniques such as column chromatography over silica (B1680970) gel or Sephadex, followed by preparative high-performance liquid chromatography (HPLC) to isolate individual compounds like this compound.
-
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a standard model to assess the acute anti-inflammatory activity of a compound.[3]
-
Animal Model: Use male Wistar rats or Swiss albino mice.
-
Compound Administration: Administer this compound (dissolved in a suitable vehicle) orally or intraperitoneally at various doses. The control group should receive the vehicle alone. A positive control group can be treated with a known anti-inflammatory drug like indomethacin.
-
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the control group.
In Vitro Cytotoxicity Assay: MTT Assay
This assay is a common method to assess the cytotoxic effects of a compound on cultured cell lines.
-
Cell Culture: Seed cancer cells (e.g., human glioma cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, then diluted in culture medium) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathways Modulated by this compound
The anti-inflammatory effects of this compound are primarily attributed to its modulation of the NF-κB and MAPK signaling pathways.[3]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it initiates the transcription of target genes. This compound has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of p65 and halting the downstream inflammatory cascade.[3]
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) family, which includes ERK, JNK, and p38 kinases, is another crucial signaling cascade involved in inflammation.[3] Extracellular stimuli lead to a phosphorylation cascade that activates these kinases. Activated MAPKs then phosphorylate and activate transcription factors such as AP-1, which, in conjunction with NF-κB, drive the expression of inflammatory genes. Compounds structurally related to this compound have been shown to suppress the phosphorylation of ERK, JNK, and p38 in LPS-stimulated macrophages, indicating that this compound likely exerts its anti-inflammatory effects through a multi-targeted approach on both the NF-κB and MAPK pathways.[3]
Caption: MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the initial assessment of the anti-inflammatory properties of a compound like this compound.
Caption: General experimental workflow for evaluating this compound.
Conclusion
This compound, a triterpenoid from Tripterygium wilfordii, demonstrates potential as a therapeutic agent, particularly due to its anti-inflammatory and anticancer activities. Its mechanism of action appears to involve the inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways. However, the current body of research on this compound is still in its nascent stages. A significant portion of the available data is qualitative or illustrative, highlighting a critical need for more rigorous quantitative studies.
For drug development professionals, this compound presents an intriguing molecular scaffold. Future research should focus on:
-
Developing and optimizing specific protocols for the high-yield extraction and purification of this compound.
-
Conducting comprehensive in vitro and in vivo studies to generate robust quantitative data on its anti-inflammatory, immunosuppressive, and anticancer activities, including the determination of IC50 values against a wide range of cell lines.
-
Elucidating the precise molecular targets and mechanisms by which this compound modulates the NF-κB and MAPK pathways.
-
Investigating the pharmacokinetic and toxicological profiles of this compound to assess its drug-like properties and safety.
Addressing these knowledge gaps will be crucial in determining the viability of this compound as a lead compound for the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative In Vitro Studies on the Immunosuppressive Activities of Mycophenolic Acid, Bredinin, FK 506, Cyclosporine, and Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN103919835A - Method for preparing tripterygium wilfordii extract by using triterpenes as main components and pharmaceutical application of tripterygium wilfordii extract - Google Patents [patents.google.com]
Wilforic Acid A: A Technical Overview for Drug Discovery Professionals
CAS Number: 193684-74-1
Molecular Formula: C₂₉H₄₂O₄
Molecular Weight: 454.64 g/mol
Introduction
Wilforic acid A is a triterpenoid (B12794562) compound that has been isolated from plants of the Tripterygium genus, notably Tripterygium wilfordii, and has also been associated with the Selaginella genus.[1][2] Triterpenoids from these plant sources are known for a wide range of biological activities, including anti-inflammatory, immunosuppressive, and antitumor effects. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties. Due to the limited specific experimental data on this compound in peer-reviewed literature, this document also presents detailed, generalized protocols for the types of assays relevant to its putative activities—PTP1B inhibition, anti-inflammatory, and antioxidant effects—based on standard methodologies for similar natural products. Furthermore, it describes the protein tyrosine phosphatase 1B (PTP1B) signaling pathway, a potential target for such compounds.
Physicochemical Properties
This compound is an off-white solid with the systematic name 24,25,26-Trinoroleana-1,3,5(10)-trien-29-oic acid, 2,3-dihydroxy-9,13-dimethyl-, (8α,9β,13α,14β,20α).[1] A summary of its known physical and chemical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 193684-74-1 | [1] |
| Molecular Formula | C₂₉H₄₂O₄ | [1] |
| Molecular Weight | 454.64 g/mol | [1] |
| Form | Solid | [1] |
| Color | Off-White | [1] |
| Purity | 0.976 | [1] |
| Melting Point | 177 °C | [2] |
| Boiling Point (Predicted) | 588.7 ± 50.0 °C | [2] |
| Density (Predicted) | 1.151 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 4.79 ± 0.70 | [2] |
Putative Biological Activities and Therapeutic Potential
While specific quantitative data on the biological activities of this compound are not extensively documented in publicly available peer-reviewed literature, it has been suggested to possess anti-inflammatory and antioxidant properties, and to be an inhibitor of protein tyrosine phosphatase 1B (PTP1B).[2] These activities are plausible given the known biological effects of other triterpenoids isolated from Tripterygium wilfordii. For context, Table 2 summarizes the reported biological activities of other triterpenoids from this genus.
Table 2: Biological Activities of Selected Triterpenoids from Tripterygium wilfordii
| Compound | Biological Activity | Quantitative Data (IC₅₀) | Reference |
| Celastrol | Anti-inflammatory, Antioxidant, Antitumor | Not specified in reviews | Review |
| Triptolide | Anti-inflammatory, Immunosuppressive, Antitumor | Not specified in reviews | Review |
| Wilforlide A | Anti-inflammatory | Not specified in reviews | Review |
Experimental Protocols
The following sections provide detailed, representative protocols for the isolation of triterpenoids from plant material and for the in vitro evaluation of biological activities relevant to this compound. These are generalized methods and would require optimization for specific applications.
Isolation of Triterpenoids from Tripterygium wilfordii
This protocol describes a general procedure for the extraction and isolation of triterpenoids, including compounds like this compound, from the dried and powdered roots of Tripterygium wilfordii.
Workflow for Triterpenoid Isolation
Caption: General workflow for the isolation of this compound.
-
Plant Material Preparation: The dried whole root of Tripterygium wilfordii is pulverized and passed through a 24-mesh sieve.
-
Extraction: 200g of the powdered root material is subjected to ultrasonic extraction with 2400 mL of 80% ethanol. The extraction is performed twice, each for a duration of 0.5 hours, at a temperature of 40°C.
-
Filtration and Concentration: The combined ethanolic extracts are filtered, and the solvent is recovered under reduced pressure to yield a concentrated solution. This concentrate is then vacuum-dried to obtain the crude triterpenoid extract powder.
-
Purification: The crude extract is redissolved in a suitable solvent and subjected to a series of chromatographic separations. This may include column chromatography over silica (B1680970) gel and Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds like this compound. The structure of the isolated compound is then confirmed by spectroscopic methods such as NMR and mass spectrometry.
PTP1B Inhibition Assay
This enzymatic assay is designed to screen for and quantify the inhibitory activity of a compound against protein tyrosine phosphatase 1B.
PTP1B Inhibition Assay Workflow
Caption: Workflow for determining PTP1B inhibitory activity.
-
Reagents:
-
Human recombinant PTP1B enzyme.
-
p-Nitrophenyl phosphate (B84403) (pNPP) as the substrate.
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT).
-
-
Procedure:
-
In a 96-well plate, pre-incubate the PTP1B enzyme with various concentrations of the test compound for 30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the pNPP substrate.
-
Incubate for 60 minutes at 37°C.
-
Terminate the reaction by adding 1 M NaOH.
-
Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor.
-
The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
This cell-based assay assesses the potential of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Assay Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of this compound for 1 hour.
-
Inflammation is induced by stimulating the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, the culture supernatant is collected.
-
-
Nitric Oxide Measurement:
-
The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent.
-
Equal volumes of the supernatant and Griess reagent are mixed and incubated for 10 minutes at room temperature.
-
The absorbance at 540 nm is measured, and the nitrite concentration is determined from a standard curve.
-
-
Data Analysis:
-
The percentage of NO inhibition is calculated for each concentration of the test compound.
-
The IC₅₀ value for NO inhibition is determined. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.
-
Antioxidant Activity Assay (DPPH Radical Scavenging)
This is a common and rapid spectrophotometric assay to measure the ability of a compound to act as a free radical scavenger.
-
Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.
-
Test compound (this compound) at various concentrations in methanol.
-
A positive control (e.g., ascorbic acid or Trolox).
-
-
Procedure:
-
In a 96-well plate, the test compound is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at 517 nm.
-
-
Data Analysis:
-
The radical scavenging activity is calculated as the percentage of DPPH discoloration.
-
The IC₅₀ value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.
-
Potential Mechanism of Action: PTP1B Signaling Pathway
Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of the insulin (B600854) and leptin signaling pathways. Its inhibition is a therapeutic strategy for type 2 diabetes and obesity. If this compound is indeed a PTP1B inhibitor, it would likely exert its effects by modulating these pathways.
PTP1B Signaling Pathway
Caption: PTP1B's role in insulin and leptin signaling.
In the insulin signaling pathway, the binding of insulin to its receptor leads to autophosphorylation of the receptor and subsequent phosphorylation of insulin receptor substrates (IRS). This activates downstream pathways like the PI3K/Akt pathway, ultimately leading to the translocation of GLUT4 transporters to the cell membrane and glucose uptake. PTP1B dephosphorylates both the activated insulin receptor and IRS, thus dampening the insulin signal.
Similarly, in the leptin signaling pathway, leptin binding to its receptor activates Janus kinase 2 (JAK2), which then phosphorylates and activates the STAT3 transcription factor, leading to the expression of genes that promote satiety. PTP1B also dephosphorylates JAK2, thereby negatively regulating leptin signaling.
An inhibitor of PTP1B, such as potentially this compound, would block these dephosphorylation events, leading to enhanced insulin and leptin sensitivity.
Conclusion
This compound is a triterpenoid with potential therapeutic applications stemming from its putative anti-inflammatory, antioxidant, and PTP1B inhibitory activities. While specific, quantitative biological data for this compound remains scarce in the public domain, the information on related compounds from Tripterygium wilfordii and the established roles of pathways like PTP1B signaling provide a strong rationale for its further investigation. The experimental protocols outlined in this guide offer a framework for the systematic evaluation of this compound's biological effects. Further research is warranted to fully characterize its pharmacological profile and validate its potential as a lead compound in drug development programs targeting metabolic and inflammatory diseases.
References
An In-depth Technical Guide to Coenzyme Q4 (Molecular Formula: C29H42O4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Coenzyme Q4 (CoQ4), a ubiquinone analog with the molecular formula C29H42O4. While the user's query mentioned "Wilforic acid A," no compound with this name and molecular formula could be identified in the current scientific literature. However, the provided molecular formula corresponds precisely to Coenzyme Q4. This document details the physicochemical properties, biological significance, and key cellular functions of CoQ4. It serves as a valuable resource for researchers and professionals in drug development interested in the therapeutic potential and biochemical roles of shorter-chain coenzyme Q analogs. Special attention is given to its role in mitochondrial bioenergetics, its function as a substitute for the more common Coenzyme Q10 (CoQ10), and its involvement in critical cellular pathways.
Introduction
Coenzyme Q (CoQ), or ubiquinone, is a vital lipid-soluble antioxidant and an essential component of the electron transport chain (ETC) in eukaryotes and many prokaryotes.[1] The number in the CoQ designation refers to the number of isoprene (B109036) units in its tail. While Coenzyme Q10 is the predominant form in humans, shorter-chain analogs like Coenzyme Q4 are gaining scientific interest. CoQ4, with its four-isoprene-unit tail, exhibits distinct physicochemical properties that may offer advantages in terms of bioavailability and cellular uptake compared to its longer-chain counterparts.[2][3] This guide will explore the known characteristics and functions of CoQ4, providing a foundational understanding for further research and development.
Physicochemical Properties
A clear understanding of the physicochemical properties of Coenzyme Q4 is crucial for its application in experimental and therapeutic contexts. The following table summarizes the key quantitative data available for CoQ4.
| Property | Value | Reference |
| Molecular Formula | C29H42O4 | [4] |
| Molecular Weight | 454.6 g/mol | [4] |
| IUPAC Name | 2,3-dimethoxy-5-methyl-6-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]cyclohexa-2,5-diene-1,4-dione | [4] |
| CAS Number | 4370-62-1 | [4] |
| XLogP3 | 8.3 | [4] |
| Physical Description | Oily liquid | [5] |
| Solubility | Lipid-soluble | [2] |
Biological Significance and Functions
Coenzyme Q4 plays a multifaceted role in cellular metabolism and protection. Its primary functions are centered around its redox activity within cellular membranes.
Role in the Mitochondrial Electron Transport Chain
Coenzyme Q is a critical mobile electron carrier in the mitochondrial electron transport chain, shuttling electrons from Complex I (NADH dehydrogenase) and Complex II (succinate dehydrogenase) to Complex III (cytochrome bc1 complex).[6][7] This process is fundamental for generating the proton gradient that drives ATP synthesis.[8][9] Studies have shown that CoQ4 can functionally substitute for CoQ10 in this process, restoring oxidative phosphorylation in CoQ-deficient cells.[2][10]
Pyrimidine (B1678525) Biosynthesis
Coenzyme Q is an essential cofactor for dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is crucial for the synthesis of DNA and RNA precursors. CoQ4 has been demonstrated to effectively support the function of DHODH, indicating its importance in nucleotide metabolism.[2]
Ferroptosis Suppression
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[4] The reduced form of Coenzyme Q (ubiquinol) acts as a potent radical-trapping antioxidant within cellular membranes, thereby inhibiting lipid peroxidation and suppressing ferroptosis.[2][4] This protective role is part of a non-mitochondrial antioxidant system that works in parallel with the glutathione (B108866) peroxidase 4 (GPX4) pathway.[4]
Experimental Protocols
Detailed experimental protocols are essential for the accurate study of Coenzyme Q4. Below are generalized methodologies for its synthesis and quantification, which can be adapted for specific research needs.
Synthesis of Coenzyme Q Analogs
The synthesis of Coenzyme Q analogs typically involves two main parts: the synthesis of the benzoquinone head group and the synthesis of the isoprenoid tail, followed by their coupling.
General Workflow for Coenzyme Q Synthesis:
-
Synthesis of the Benzoquinone Moiety: This can be achieved through various organic synthesis routes, often starting from commercially available substituted phenols or quinones.
-
Synthesis of the Polyprenyl Side Chain: The isoprene tail is typically synthesized by the sequential addition of isoprene units. For CoQ4, a 20-carbon tail is required.
-
Coupling Reaction: The benzoquinone derivative is coupled with the polyprenyl side chain, often via a Friedel-Crafts alkylation or a Grignard reaction.[11][12]
-
Purification: The final product is purified using chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC).[13]
Quantification of Coenzyme Q4
HPLC with UV or electrochemical detection is the most common method for the quantification of Coenzyme Q in biological samples and formulations.[14][15][16]
General Protocol for HPLC Quantification:
-
Sample Preparation and Extraction:
-
For biological tissues or cells, homogenization is required.
-
Coenzyme Q is extracted from the sample using an organic solvent mixture, often containing a lower alcohol (e.g., methanol (B129727), ethanol, or propanol) and a less polar solvent (e.g., hexane).
-
For plasma samples, a protein precipitation step is usually included.[5][16]
-
The extract is then centrifuged, and the supernatant is collected and evaporated to dryness.
-
The residue is reconstituted in a suitable solvent for HPLC analysis.
-
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is typically used.[14]
-
Mobile Phase: A mixture of methanol and hexane (B92381) or other non-polar solvents is commonly employed.[13]
-
Detection: UV detection is typically set at 275 nm.[14]
-
Quantification: Quantification is performed by comparing the peak area of the sample to a standard curve generated with known concentrations of Coenzyme Q4. An internal standard may be used to improve accuracy.[17]
-
Biosynthesis Pathway
The biosynthesis of Coenzyme Q is a complex process involving multiple enzymes. The pathway can be broadly divided into three stages: synthesis of the benzoquinone head group from tyrosine, synthesis of the polyisoprenoid tail from acetyl-CoA via the mevalonate (B85504) pathway, and the condensation and modification of these two precursors.[1] The length of the polyisoprenoid tail is determined by the specific polyprenyl diphosphate (B83284) synthase enzyme.
Conclusion and Future Perspectives
Coenzyme Q4, with the molecular formula C29H42O4, is a biologically significant molecule with the potential for therapeutic applications. Its ability to substitute for Coenzyme Q10 in vital cellular functions, combined with its potentially favorable physicochemical properties, makes it an interesting candidate for further investigation. Future research should focus on elucidating the specific advantages of CoQ4 over CoQ10 in various disease models, optimizing its synthesis and delivery, and further exploring its role in cellular signaling and metabolism. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this promising compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Mitochondria regulate intracellular coenzyme Q transport and ferroptotic resistance via STARD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CoQ oxidoreductase FSP1 acts in parallel to GPX4 to inhibit ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of coenzyme Q in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] HPLC analysis of reduced and oxidized coenzyme Q(10) in human plasma. | Semantic Scholar [semanticscholar.org]
- 6. US20020156302A1 - Synthesis of coenzyme Q10, ubiquinone - Google Patents [patents.google.com]
- 7. microbenotes.com [microbenotes.com]
- 8. Electron transport chain - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Regulation of Ferroptosis Pathway by Ubiquitination [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Coenzyme Q10 Content in Raw Materials and Dietary Supplements by High-Performance Liquid Chromatography-UV: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of reduced and oxidized coenzyme Q10 in supplements and medicines by HPLC-UV - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Cholesterol mediated ferroptosis suppression reveals essential roles of Coenzyme Q and squalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PathWhiz [smpdb.ca]
- 16. mdpi.com [mdpi.com]
- 17. youtube.com [youtube.com]
The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Wilforic Acid A
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
Wilforic acid A, a complex triterpenoid (B12794562) isolated from the medicinal plant Tripterygium wilfordii, has garnered interest for its potential therapeutic properties. Despite its significance, the biosynthetic pathway responsible for its production remains largely unelucidated. This technical guide synthesizes the current understanding of triterpenoid biosynthesis in T. wilfordii, leveraging genomic and transcriptomic data to propose a putative biosynthetic pathway for this compound. We provide a comprehensive overview of the precursor pathways, key enzyme families likely involved, and detailed experimental protocols for the functional characterization of candidate genes. This document aims to serve as a foundational resource for researchers seeking to unravel the complete biosynthesis of this compound, a critical step towards its sustainable production and therapeutic development.
Introduction
Tripterygium wilfordii, commonly known as Thunder God Vine, is a plant with a long history in traditional Chinese medicine. It is a rich source of a diverse array of bioactive secondary metabolites, including diterpenoids and triterpenoids. Among these, this compound, a C29-triterpenoid carboxylic acid, stands out due to its unique chemical structure and potential pharmacological activities. The elucidation of its biosynthetic pathway is paramount for ensuring a sustainable supply through metabolic engineering and for enabling the discovery of novel derivatives with improved therapeutic profiles.
While the complete pathway to this compound has not been experimentally verified, the sequencing of the T. wilfordii genome and extensive research into the biosynthesis of other terpenoids in this plant, such as celastrol (B190767) and triptolide (B1683669), provide a solid foundation for constructing a hypothetical pathway. This guide will delineate this putative pathway, from the universal precursors to the final tailored molecule, and provide the necessary experimental framework to validate these hypotheses.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound, like all triterpenoids, is proposed to originate from the ubiquitous isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (B85504) (MVA) and 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways in the cytosol and plastids, respectively[1].
From Precursors to the Triterpene Skeleton
The initial steps leading to the formation of the triterpene backbone are well-established and are depicted in the workflow below.
Based on the known structure of this compound (C₂₉H₄₂O₄), a friedelane-type scaffold is the most probable backbone. This suggests the involvement of a friedelin (B1674157) synthase, a type of oxidosqualene cyclase (OSC). Several OSCs have been identified in T. wilfordii, with some functionally characterized as friedelin synthases in the context of celastrol biosynthesis[1].
Hypothetical Pathway to this compound
The proposed pathway from 2,3-oxidosqualene to this compound is illustrated below. This pathway involves an initial cyclization followed by a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (CYPs).
Key Enzymes and Candidate Genes from Tripterygium wilfordii
The genome of T. wilfordii encodes a multitude of OSC and CYP enzymes. While none have been definitively linked to this compound, several candidates have been identified and functionally characterized in the context of other triterpenoids, making them prime targets for investigation.
Oxidosqualene Cyclases (OSCs)
Several OSCs have been cloned and characterized from T. wilfordii. Their known functions provide a starting point for identifying the specific friedelin synthase involved in this compound biosynthesis.
| Gene Name | GenBank No. | Proposed Function | Reference |
| TwOSC1 | MH412928 | β-amyrin synthase | [2] |
| TwOSC2 | MH412929 | Cycloartenol synthase | [2] |
| TwOSC3 | MH412930 | Lupeol synthase | [2] |
| TwOSC4 | MH412931 | Cycloartenol synthase | [2][3] |
| TwOSC6 | Cycloartenol synthase | [3] | |
| TwOSC8 | β-amyrin synthase | [3] | |
| TwOSC1/3 (from another study) | Friedelin synthase | [1] |
Note: The nomenclature and reported functions of OSCs from T. wilfordii can vary between studies. The table represents a summary of available data.
Cytochrome P450 Monooxygenases (CYPs)
CYPs are responsible for the extensive oxidative modifications of the triterpene skeleton. The conversion of friedelin to this compound likely involves multiple hydroxylation and oxidation steps. Several CYPs from T. wilfordii have been characterized, primarily in the context of celastrol and triptolide biosynthesis.
| Gene Family | Characterized Function/Proposed Role | Reference |
| CYP712K1 | C-29 oxidation of friedelin | [4] |
| CYP712K2 | C-29 oxidation of friedelin | [4] |
| CYP81AM1 | C-15 hydroxylation of dehydroabietic acid | [5] |
| CYP728B70 | Oxidation in triptolide biosynthesis | [6] |
Experimental Protocols for Pathway Elucidation
The validation of the hypothetical pathway for this compound biosynthesis requires a systematic approach involving the identification and functional characterization of candidate genes.
Identification of Candidate Genes
-
Homology-based screening: Use known OSC and CYP sequences from other plants involved in triterpenoid biosynthesis to BLAST search the T. wilfordii genome and transcriptome databases.
-
Co-expression analysis: Analyze existing transcriptomic data from different tissues or elicitor-treated samples of T. wilfordii to identify candidate OSCs and CYPs whose expression patterns correlate with the accumulation of this compound.
Functional Characterization of Candidate Genes
A common and effective method for characterizing candidate biosynthetic genes is through heterologous expression in a host organism that does not produce interfering compounds.
Workflow for Heterologous Expression and Enzyme Assays:
4.2.1. Heterologous Expression in Saccharomyces cerevisiae
-
Protocol:
-
Clone the full-length cDNA of the candidate OSC or CYP into a yeast expression vector (e.g., pYES-DEST52).
-
Transform the expression vector into a suitable yeast strain (e.g., WAT11, which expresses an Arabidopsis thaliana CPR to support CYP activity).
-
For OSC characterization, use a yeast strain engineered to produce 2,3-oxidosqualene.
-
For CYP characterization, co-express with a candidate OSC to provide the substrate in vivo, or add the substrate exogenously to the culture medium.
-
Induce gene expression with galactose.
-
After incubation, extract the metabolites from the yeast culture and analyze by GC-MS or LC-MS.
-
4.2.2. Transient Expression in Nicotiana benthamiana
-
Protocol:
-
Clone the candidate gene(s) into a plant expression vector (e.g., pEAQ-HT).
-
Transform the vector into Agrobacterium tumefaciens.
-
Infiltrate the Agrobacterium culture into the leaves of N. benthamiana.
-
For multi-step pathways, co-infiltrate multiple constructs.
-
After 5-7 days of incubation, harvest the leaf tissue.
-
Extract metabolites and analyze by LC-MS.
-
In Vitro Enzyme Assays
-
Protocol for CYPs:
-
Isolate microsomes from yeast or plant tissues expressing the CYP of interest.
-
Incubate the microsomes with the putative substrate (e.g., friedelin, polpunonic acid) in the presence of NADPH.
-
Stop the reaction and extract the products.
-
Analyze the products by LC-MS to identify the enzymatic conversion.
-
Conclusion and Future Outlook
The biosynthesis of this compound presents a fascinating scientific challenge with significant potential rewards. This guide provides a roadmap for researchers to navigate the complexities of elucidating this pathway. By leveraging the genomic resources of Tripterygium wilfordii and employing established molecular and biochemical techniques, the identification of the complete set of genes and enzymes responsible for this compound biosynthesis is an achievable goal. The successful reconstruction of this pathway in a heterologous host will not only provide a sustainable source of this valuable compound but also open avenues for synthetic biology approaches to generate novel analogs with enhanced therapeutic properties. The journey to fully understand and harness the biosynthetic machinery of this compound is just beginning, and the insights gained will undoubtedly contribute to the broader field of natural product biosynthesis and drug discovery.
References
- 1. The genome of Tripterygium wilfordii and characterization of the celastrol biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal05.magtech.org.cn [journal05.magtech.org.cn]
- 3. Identification and functional characterization of squalene epoxidases and oxidosqualene cyclases from Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. A cytochrome P450 CYP81AM1 from Tripterygium wilfordii catalyses the C-15 hydroxylation of dehydroabietic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling Wilforine A: A Technical Guide to its Natural Abundance, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wilforine (B192672) A, a prominent sesquiterpene pyridine (B92270) alkaloid isolated from the medicinal plant Tripterygium wilfordii Hook. f. (Thunder God Vine), has garnered significant attention within the scientific community for its potent biological activities. This technical guide provides an in-depth overview of the natural abundance of Wilforine A, detailed experimental protocols for its extraction and isolation, and an exploration of its known interactions with cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Abundance of Wilforine A
Wilforine A is a key bioactive constituent of Tripterygium wilfordii, a plant with a long history of use in traditional Chinese medicine for treating inflammatory and autoimmune diseases.[1] The concentration of Wilforine A, along with other related alkaloids, can vary significantly depending on the specific plant tissue, cultivation conditions, and geographical origin. Quantitative analyses have been primarily focused on the roots, which are the most commonly used part for medicinal preparations.
The following table summarizes the reported concentrations of Wilforine A and a related alkaloid, Wilforgine, in various tissues of Tripterygium wilfordii.
| Plant Material/Culture | Compound | Concentration (µg/g dry weight) | Reference |
| Hairy Root Culture (untreated) | Wilforine A | ~92 | (Zhang et al., 2017) |
| Hairy Root Culture (MeJA induced) | Wilforine A | 147.84 | (Zhang et al., 2017) |
| Hairy Root Culture (untreated) | Wilforgine | ~310 | (Zhang et al., 2017) |
| Hairy Root Culture (MeJA induced) | Wilforgine | 693.36 | (Zhang et al., 2017) |
| Naturally Grown Roots | Wilforine A | >100 | (Shan et al., 2014) |
| Adventitious Roots | Wilforine A | ~80 | (Shan et al., 2014) |
| Untransformed Calluses | Wilforine A | <20 | (Shan et al., 2014) |
Note: MeJA (Methyl Jasmonate) is an elicitor used to stimulate secondary metabolite production in plant cell cultures.
Experimental Protocols
General Workflow for Extraction and Isolation
The extraction and isolation of Wilforine A from Tripterygium wilfordii root material typically involves a multi-step process that leverages the compound's physicochemical properties. The general workflow is outlined below.
Caption: General workflow for the extraction and isolation of Wilforine A.
Detailed Protocol for Extraction and Quantification (UPLC-MS/MS)
The following protocol provides a detailed method for the extraction and subsequent quantification of Wilforine A from Tripterygium wilfordii plant material using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method is highly sensitive and specific, making it suitable for accurate quantification in complex biological matrices.[2][3]
1. Sample Preparation:
-
Air-dry the collected Tripterygium wilfordii root material.
-
Grind the dried roots into a fine powder (approximately 40-60 mesh).
2. Extraction:
-
Accurately weigh 1.0 g of the powdered root material into a flask.
-
Add 50 mL of 95% ethanol.
-
Perform reflux extraction for 2 hours.
-
Allow the mixture to cool and then filter through Whatman No. 1 filter paper.
-
Collect the filtrate and evaporate the solvent under reduced pressure to obtain the crude extract.
3. Solid-Phase Extraction (SPE) for Sample Clean-up (optional but recommended):
-
Dissolve a portion of the crude extract in an appropriate solvent (e.g., methanol).
-
Load the solution onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a low-polarity solvent to remove interfering non-polar compounds.
-
Elute the fraction containing Wilforine A with a more polar solvent (e.g., methanol (B129727) or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for UPLC-MS/MS analysis.
4. UPLC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for Wilforine A (and an internal standard if used).
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
5. Quantification:
-
Prepare a calibration curve using a certified reference standard of Wilforine A.
-
Analyze the prepared samples and quantify the concentration of Wilforine A by comparing the peak area to the calibration curve.
Signaling Pathway Interactions
Recent studies have begun to elucidate the molecular mechanisms underlying the biological effects of Wilforine A, particularly in the context of autoimmune diseases such as rheumatoid arthritis. One of the key signaling pathways identified as a target of Wilforine A is the Wnt/β-catenin pathway.
The Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and inflammation. In rheumatoid arthritis, aberrant activation of this pathway in fibroblast-like synoviocytes (FLS) contributes to joint inflammation and destruction. Wilforine A has been shown to inhibit the activation of FLS by targeting the Wnt11/β-catenin signaling axis.[4]
Caption: Wilforine A inhibits the Wnt11/β-catenin signaling pathway.
This inhibition leads to a downstream cascade of events, including the stabilization of the β-catenin destruction complex (composed of GSK-3β, Axin, and APC), which promotes the degradation of β-catenin. The resulting decrease in nuclear β-catenin levels leads to the downregulation of target genes that drive cell proliferation and inflammation, such as c-Myc and Cyclin D1.[4] Through this mechanism, Wilforine A exerts its anti-inflammatory and anti-proliferative effects on fibroblast-like synoviocytes.
Conclusion
Wilforine A stands out as a promising natural product with significant therapeutic potential. This guide has provided a consolidated overview of its natural abundance, detailed methodologies for its extraction and quantification, and insights into its molecular mechanism of action. The provided data and protocols are intended to facilitate further research and development of Wilforine A as a potential therapeutic agent for a range of diseases. As research progresses, a deeper understanding of its pharmacological profile and clinical applications is anticipated.
References
- 1. Use of Tripterygium wilfordii Hook F for immune-mediated inflammatory diseases: progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of a sensitive and specific LC-MS/MS method for determination of wilforine from Tripterygium wilfordii Hook. F. in rat plasma for a bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wilforine, the Q-marker and PK-maker of Tripterygium glycosides tablet: Based on preparation quantitative analysis and PK-PD study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wilforine inhibits rheumatoid arthritis pathology through the Wnt11/β-catenin signaling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of Wilforic Acid A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data and structural elucidation of triterpenoid (B12794562) acids isolated from Tripterygium wilfordii, with a focus on compounds structurally related to the requested "wilforic acid A." Due to the absence of specific public domain data for a compound explicitly named "this compound," this document centers on "wilforic acid D," a closely related triterpenoid from the same plant source, for which spectroscopic data has been published. The methodologies and data presented herein are crucial for the identification, characterization, and further development of this class of bioactive molecules.
Spectroscopic Data Analysis
The structural characterization of triterpenoid acids from Tripterygium wilfordii relies heavily on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed information about the carbon-hydrogen framework and the overall molecular weight and fragmentation patterns of the compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. For triterpenoids like wilforic acid D, both ¹H and ¹³C NMR are employed to map out the complex polycyclic system.
Table 1: ¹H NMR Spectroscopic Data for Wilforic Acid D
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not available in the searched resources |
Table 2: ¹³C NMR Spectroscopic Data for Wilforic Acid D
| Position | Chemical Shift (δ, ppm) |
| Data not available in the searched resources |
Note: The specific chemical shift and coupling constant values for Wilforic Acid D were not available in the abstracts of the searched scientific literature. Access to the full-text articles is required to populate these tables.
Mass Spectrometry (MS)
Mass spectrometry provides essential information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise molecular formula.
Table 3: Mass Spectrometry Data for Wilforic Acid D
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Inferred Molecular Formula |
| Data not available in the searched resources |
Note: The specific mass spectrometry data for Wilforic Acid D was not available in the abstracts of the searched scientific literature. Access to the full-text articles is required to populate this table.
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following sections outline the general methodologies employed in the isolation and structural elucidation of triterpenoids from Tripterygium wilfordii.
Isolation of Triterpenoid Acids
The general workflow for isolating triterpenoid acids from plant material involves several key steps, as depicted in the diagram below.
NMR Spectroscopy Protocol
NMR spectra are typically recorded on high-field spectrometers. The choice of solvent is critical for dissolving the sample and avoiding signal overlap.
-
Instrumentation : Bruker Avance (or equivalent) NMR spectrometer, typically operating at 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
-
Solvent : Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD) are common choices for triterpenoids.
-
Internal Standard : Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition : Standard pulse sequences are used to acquire ¹H, ¹³C, and various 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish connectivity and stereochemistry.
Mass Spectrometry Protocol
Mass spectra are acquired using techniques that allow for soft ionization to keep the molecular ion intact.
-
Instrumentation : High-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Ionization Source : Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are commonly used for these types of compounds.
-
Data Analysis : The resulting mass spectrum is analyzed to determine the molecular weight and to propose a molecular formula based on the accurate mass measurement. Fragmentation patterns can provide additional structural information.
Structural Elucidation Pathway
The process of determining the chemical structure of a novel natural product like a wilforic acid is a logical progression of experiments and data analysis.
Conclusion
While specific spectroscopic data for "this compound" remains elusive in the public domain, the analysis of related compounds such as wilforic acid D from Tripterygium wilfordii provides a strong framework for understanding the structural characteristics of this class of triterpenoids. The methodologies outlined in this guide represent the standard approach for the isolation and comprehensive structural elucidation of such complex natural products. Further research and access to detailed spectroscopic data are necessary to fully characterize "this compound" and unlock its potential for drug development.
The Inhibition of Protein Tyrosine Phosphatase 1B by Wilforic Acid A: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for metabolic disorders, particularly type 2 diabetes and obesity. Its role as a negative regulator of the insulin (B600854) and leptin signaling pathways makes it a focal point for the discovery of novel inhibitors. Wilforic acid A, a pteridic acid derived from the fern genus Selaginella, has been identified as a potent inhibitor of PTP1B. This technical guide provides a comprehensive overview of the core principles of PTP1B inhibition by this compound, including its mechanism of action, the relevant signaling pathways, and detailed experimental protocols for its characterization. While specific quantitative data for this compound is not extensively available in peer-reviewed literature, this document utilizes data from other well-characterized natural PTP1B inhibitors to illustrate the concepts and methodologies.
Introduction to PTP1B as a Therapeutic Target
Protein Tyrosine Phosphatase 1B (PTP1B) is a key enzyme that removes phosphate (B84403) groups from tyrosine residues on various proteins. This dephosphorylation activity plays a critical role in regulating cellular signaling.[1][2] Overexpression or increased activity of PTP1B has been linked to the attenuation of insulin and leptin signaling, contributing to insulin resistance and obesity.[1][2] Consequently, the inhibition of PTP1B is a promising strategy for the development of new therapies for type 2 diabetes, obesity, and other related metabolic syndromes. Natural products have been a rich source of PTP1B inhibitors, with various chemical scaffolds demonstrating significant inhibitory activity.
This compound: A Natural PTP1B Inhibitor
This compound is a natural compound that has been reported to exhibit potent inhibitory effects on the enzymatic activity of PTP1B.[1] While detailed studies quantifying this inhibition are not widely published, its identification as a PTP1B inhibitor places it among a class of natural compounds with therapeutic potential against metabolic diseases. The general mechanism of action for such inhibitors often involves binding to the active site or an allosteric site of the enzyme, thereby preventing the dephosphorylation of its substrates.
PTP1B Signaling Pathways
PTP1B primarily exerts its regulatory effects on the insulin and leptin signaling pathways.
3.1. Insulin Signaling Pathway: In the insulin signaling cascade, the binding of insulin to its receptor (IR) triggers the autophosphorylation of the receptor's tyrosine residues. This phosphorylation event initiates a downstream signaling cascade, leading to glucose uptake and utilization. PTP1B acts as a negative regulator by dephosphorylating the activated insulin receptor and its substrates (like IRS-1), thus dampening the insulin signal.[1] Inhibition of PTP1B by compounds like this compound would be expected to enhance and prolong insulin signaling, leading to improved glucose tolerance.
References
- 1. PTP1B inhibitors from Selaginella tamariscina (Beauv.) Spring and their kinetic properties and molecular docking simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Anti-inflammatory Properties of Wilforic Acid A
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Wilforic acid A, a natural triterpenoid (B12794562) compound, has demonstrated notable anti-inflammatory properties, positioning it as a compound of interest for the development of novel therapeutics for inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms of this compound, detailing its effects on key signaling pathways, and presenting quantitative data from preclinical studies. The primary mechanism of action appears to be the inhibition of M1 macrophage polarization, mediated through the TLR4/NF-κB signaling pathway. Evidence from animal models of rheumatoid arthritis further substantiates its therapeutic potential. This document aims to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic applications of this compound.
Core Anti-inflammatory Mechanisms of Action
This compound, also known as Wilforlide A, exerts its anti-inflammatory effects primarily by modulating key cellular signaling pathways involved in the inflammatory response. The most well-documented mechanism is its ability to inhibit the polarization of macrophages towards the pro-inflammatory M1 phenotype.
Inhibition of M1 Macrophage Polarization
Macrophages are key players in the inflammatory process and can be broadly classified into two main phenotypes: the classically activated (M1) pro-inflammatory macrophages and the alternatively activated (M2) anti-inflammatory macrophages. An imbalance with a predominance of M1 macrophages is a hallmark of many chronic inflammatory diseases.
This compound has been shown to effectively block the polarization of macrophages towards the M1 phenotype. In in vitro studies using THP-1-derived macrophages stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce M1 polarization, this compound treatment significantly inhibited this process[1]. This is a crucial mechanism as it directly curtails the production of a wide array of pro-inflammatory mediators by these cells.
Modulation of the TLR4/NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are closely linked to its modulation of the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathways. TLR4 is a key receptor that recognizes pathogen-associated molecular patterns (PAMPs) like LPS, triggering a downstream signaling cascade that leads to the activation of NF-κB.
NF-κB is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In a resting state, NF-κB is held inactive in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.
This compound has been demonstrated to suppress the LPS/IFN-γ-induced upregulation of TLR4. Furthermore, it inhibits the degradation of IκBα, which consequently prevents the activation and nuclear translocation of the NF-κB p65 subunit[1]. This blockade of the TLR4/NF-κB axis is a central component of this compound's anti-inflammatory activity.
Caption: this compound Inhibition of the TLR4/NF-κB Signaling Pathway.
Potential Modulation of Other Signaling Pathways
While direct evidence for this compound's effects on other key inflammatory pathways is still emerging, its structural similarity to other anti-inflammatory triterpenoids suggests potential interactions with the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways. These pathways are often interconnected with NF-κB signaling.
-
MAPK Pathway: The MAPK family (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals to cellular responses, including the production of inflammatory mediators. Cross-talk between the MAPK and NF-κB pathways is well-established.
-
JAK/STAT Pathway: This pathway is critical for signaling initiated by a wide range of cytokines and growth factors. Dysregulation of the JAK/STAT pathway is implicated in numerous autoimmune and inflammatory diseases.
Further research is required to definitively elucidate the role of this compound in modulating these pathways. The potential for multi-target effects makes it an attractive candidate for complex inflammatory diseases.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and the closely related compound, Wilforine.
Table 1: In Vivo Anti-inflammatory Effects of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model
| Parameter | Treatment Group | Result | Reference |
| Arthritis Score | This compound | Reduced clinical scores | [1] |
| Joint Swelling | This compound | Reduced joint swelling | [1] |
| Histological Damage | This compound | Reduced histological damage in ankle joints | [1] |
Table 2: In Vivo Effects of Wilforine on Pro-inflammatory Cytokines in a CIA Rat Model
| Cytokine | Treatment Group (Dose) | Result | Reference |
| IL-6 | Wilforine (40, 48, 56 µg/kg) | Dose-dependent reduction in peripheral blood | [2] |
| IL-1β | Wilforine (40, 48, 56 µg/kg) | Dose-dependent reduction in peripheral blood | [2] |
| TNF-α | Wilforine (40, 48, 56 µg/kg) | Dose-dependent reduction in peripheral blood | [2] |
Table 3: In Vitro and In Vivo Effects of this compound on M1 Macrophage Markers and Pro-inflammatory Factors
| Marker/Factor | Model System | Treatment | Result | Reference |
| iNOS | Synovium of CIA mice | This compound | Inhibited | [1] |
| MCP-1 | Synovium of CIA mice | This compound | Inhibited | [1] |
| GM-CSF | Synovium of CIA mice | This compound | Inhibited | [1] |
| M-CSF | Synovium of CIA mice | This compound | Inhibited | [1] |
| M1 Polarization | LPS/IFN-γ stimulated THP-1 cells | This compound | Blocked polarization towards M1 subset | [1] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to evaluate the anti-inflammatory properties of this compound.
In Vivo Models of Inflammation
The CIA model is a widely used preclinical model for rheumatoid arthritis.
-
Induction:
-
DBA/1 mice are typically used due to their susceptibility.
-
An emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) is prepared.
-
Mice are immunized intradermally at the base of the tail with the collagen/CFA emulsion.
-
A booster immunization with collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.
-
-
Treatment:
-
This compound is administered (e.g., orally or intraperitoneally) at various doses, starting from a predetermined time point after the booster immunization.
-
-
Assessment:
-
Clinical Scoring: Arthritis severity is assessed using a scoring system (e.g., 0-4 scale) based on the degree of erythema, swelling, and ankylosis in each paw.
-
Paw Swelling: Paw volume or thickness is measured using a plethysmometer or digital calipers.
-
Histopathology: At the end of the study, joints are collected, fixed, decalcified, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) to evaluate synovial inflammation, pannus formation, and cartilage/bone erosion.
-
Biomarker Analysis: Serum or synovial fluid can be collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and other inflammatory markers.
-
Caption: Experimental Workflow for the Collagen-Induced Arthritis (CIA) Model.
In Vitro Anti-inflammatory Assays
This assay assesses the ability of a compound to inhibit the differentiation of macrophages into the pro-inflammatory M1 phenotype.
-
Cell Culture:
-
Human monocytic THP-1 cells are differentiated into macrophages by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
-
-
M1 Polarization and Treatment:
-
Differentiated macrophages are pre-treated with various concentrations of this compound for a specified time (e.g., 2 hours).
-
M1 polarization is then induced by stimulating the cells with LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) for 24-48 hours.
-
-
Analysis:
-
Gene Expression: RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of M1 markers (e.g., iNOS, TNF-α, IL-6, CD86) and M2 markers (e.g., Arginase-1, IL-10, CD206).
-
Protein Expression: Cell lysates are analyzed by Western blot for M1-related proteins. Culture supernatants are analyzed by ELISA for secreted cytokines.
-
Flow Cytometry: Cells are stained with fluorescently labeled antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) surface markers and analyzed by flow cytometry.
-
Western blotting is used to detect changes in the phosphorylation status and total protein levels of key components of signaling pathways.
-
Sample Preparation:
-
Cells (e.g., RAW 264.7 macrophages) are pre-treated with this compound and then stimulated with an inflammatory agent (e.g., LPS).
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein concentration in the lysates is determined using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Equal amounts of protein are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
-
Caption: General Workflow for Western Blot Analysis.
Conclusion and Future Directions
This compound is a promising natural compound with significant anti-inflammatory properties, primarily driven by its ability to inhibit M1 macrophage polarization through the TLR4/NF-κB signaling pathway. Preclinical data from a mouse model of rheumatoid arthritis further supports its therapeutic potential.
Future research should focus on several key areas to advance the development of this compound as a therapeutic agent:
-
Comprehensive Dose-Response and IC50 Determination: Establishing precise dose-response curves and IC50 values for the inhibition of a broad range of inflammatory mediators is crucial for understanding its potency and for designing future studies.
-
Elucidation of Effects on Other Signaling Pathways: Investigating the direct effects of this compound on the MAPK, JAK-STAT, and NLRP3 inflammasome pathways will provide a more complete picture of its mechanism of action and potential for multi-target therapy.
-
Pharmacokinetic and Toxicological Studies: Thorough evaluation of the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound is essential for its translation to clinical applications.
-
Evaluation in Other Inflammatory Disease Models: Exploring the efficacy of this compound in other preclinical models of inflammatory and autoimmune diseases will help to define its potential therapeutic scope.
References
Unveiling the Antioxidant Potential of Wilforic Acid A: An In-depth Technical Guide
Disclaimer: Direct experimental data on the antioxidant effects of wilforic acid A is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the well-documented antioxidant properties of structurally related and co-occurring compounds, triptolide (B1683669) and celastrol (B190767), isolated from the same medicinal plant, Tripterygium wilfordii. The mechanisms and experimental data presented for these proxy compounds offer valuable insights into the potential antioxidant activities of this compound.
Introduction to this compound and the Antioxidant Landscape of Tripterygium wilfordii
This compound is a natural compound that has been noted for its potential anti-inflammatory and antioxidant properties[1]. It belongs to the diverse array of bioactive molecules found in Tripterygium wilfordii, a plant with a long history in traditional Chinese medicine for treating inflammatory and autoimmune diseases[2][3]. While research has extensively focused on other constituents of this plant, such as triptolide and celastrol, the specific antioxidant mechanisms of this compound remain largely unexplored.
This guide leverages the significant body of research on triptolide and celastrol to build a foundational understanding of the potential antioxidant effects of this compound. Both triptolide and celastrol have demonstrated potent antioxidant activities, primarily through the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular antioxidant responses[4][5][6]. It is plausible that this compound may exert its antioxidant effects through similar mechanisms.
Core Antioxidant Mechanism: The Nrf2 Signaling Pathway
The Nrf2 signaling pathway is a primary defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, this inhibition is released, allowing Nrf2 to translocate to the nucleus and activate the transcription of a suite of antioxidant and cytoprotective genes.
Compounds from Tripterygium wilfordii, such as celastrol, have been shown to activate this pathway, leading to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide (B77818) dismutase (SOD), and catalase (CAT)[4][6]. This concerted action helps to neutralize reactive oxygen species (ROS), reduce lipid peroxidation, and protect cells from oxidative damage.
Quantitative Data on Antioxidant Effects (Triptolide and Celastrol)
The following tables summarize the quantitative data from studies on triptolide and celastrol, demonstrating their efficacy in mitigating oxidative stress in various experimental models.
Table 1: In Vitro Antioxidant Effects of Triptolide and Celastrol
| Compound | Cell Line | Oxidative Stress Inducer | Key Findings | Reference |
| Triptolide | Pancreatic acinar cells (266-6) | Caerulein | - Decreased intracellular ROS levels. - Increased intracellular SOD levels. | [4] |
| Retinal pigment epithelium (ARPE-19) | Sodium Iodate | - Reduced ROS generation. - Increased levels of CAT and SOD. - Decreased levels of MDA. | ||
| Celastrol | PC12 cells | CoCl₂ (hypoxia mimic) | - Decreased MDA levels. - Increased CAT and GSH activity. | [7] |
| Human umbilical vein endothelial cells (HUVECs) | High Glucose + Palmitic Acid | - Restored Nrf2 protein expression. - Increased mRNA expression of NQO1, HO-1, CAT, and SOD2. | [6] |
Table 2: In Vivo Antioxidant Effects of Triptolide and Celastrol
| Compound | Animal Model | Injury Model | Key Findings | Reference |
| Triptolide | Mice | Caerulein-induced acute pancreatitis | - Reversed the decrease in pancreatic SOD and GSH levels. - Reversed the increase in pancreatic MDA content. | [4] |
| Celastrol | Neonatal rats | Hypoxic-ischemic brain injury | - Reversed the increase in MDA concentration in the injured hemisphere. - Reversed the decrease in CAT and GSH activities. | [7] |
| AD mouse model | Aβ₂₅₋₃₅-induced | - Decreased levels of protein carbonyl and MDA. - Increased activity of CAT and SOD. | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the antioxidant effects of compounds like triptolide and celastrol. These protocols can be adapted for the evaluation of this compound.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS[1].
-
Principle: DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the test compound (e.g., this compound) for a specified duration.
-
Induce oxidative stress with an appropriate agent (e.g., H₂O₂, CoCl₂).
-
Wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with DCFH-DA solution (typically 10-25 µM in serum-free medium) and incubate in the dark at 37°C for 30 minutes.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Lipid Peroxidation (Malondialdehyde - MDA) Assay
MDA is a major product of lipid peroxidation and is a widely used marker of oxidative damage[8].
-
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored MDA-TBA adduct, which can be measured spectrophotometrically.
-
Protocol:
-
Homogenize tissue samples or lyse cells in an appropriate buffer on ice.
-
Centrifuge the homogenate/lysate to pellet debris and collect the supernatant.
-
To a known volume of the supernatant, add a solution of TBA in an acidic medium.
-
Incubate the mixture at 95°C for 45-60 minutes.
-
Cool the samples on ice to stop the reaction.
-
Centrifuge the samples to remove any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA.
-
Superoxide Dismutase (SOD) Activity Assay
SOD is a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals[9].
-
Principle: This assay often utilizes a system that generates superoxide radicals (e.g., xanthine (B1682287)/xanthine oxidase) and a detection agent that reacts with superoxide to produce a colored product. The SOD in the sample competes for the superoxide radicals, thereby inhibiting the colorimetric reaction.
-
Protocol:
-
Prepare cell or tissue lysates as described for the MDA assay.
-
In a 96-well plate, add the sample, a substrate (e.g., WST-1), and the enzyme solution (e.g., xanthine oxidase).
-
Incubate the plate at 37°C for a specified time (e.g., 20 minutes).
-
The xanthine oxidase will generate superoxide radicals, which reduce the WST-1 to a colored formazan.
-
The SOD in the sample will inhibit this reaction.
-
Measure the absorbance at approximately 450 nm.
-
The SOD activity is calculated as the percentage of inhibition of the colorimetric reaction.
-
Reduced Glutathione (B108866) (GSH) Assay
GSH is a major non-enzymatic antioxidant that plays a crucial role in detoxifying ROS[10][11].
-
Principle: The most common method is based on the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. An enzyme recycling method using glutathione reductase is often employed to enhance sensitivity.
-
Protocol:
-
Prepare deproteinized cell or tissue extracts.
-
In a 96-well plate, add the sample, DTNB solution, and glutathione reductase in a suitable buffer containing NADPH.
-
Incubate the plate at room temperature.
-
The rate of TNB formation, which is proportional to the total glutathione concentration, is monitored by measuring the absorbance at 412 nm over time.
-
Quantify the GSH concentration using a standard curve prepared with known concentrations of GSH.
-
Nrf2 Activation Assays
This method visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon activation[12][13].
-
Protocol:
-
Grow cells on coverslips in a multi-well plate.
-
Treat the cells with the test compound and/or an oxidative stress inducer.
-
Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Incubate the cells with a primary antibody specific for Nrf2.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Increased fluorescence in the nucleus indicates Nrf2 translocation.
-
This is a quantitative method to measure the transcriptional activity of Nrf2[6][14].
-
Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter. Activation of Nrf2 leads to its binding to the ARE and subsequent expression of luciferase, which can be quantified by measuring luminescence.
-
Protocol:
-
Transfect cells (e.g., HepG2) with an ARE-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
After transfection, treat the cells with the test compound.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and appropriate substrates.
-
The Nrf2 activation is expressed as the fold induction of normalized luciferase activity compared to untreated control cells.
-
Conclusion and Future Directions
While direct evidence for the antioxidant effects of this compound is currently lacking, the substantial body of research on its co-constituents, triptolide and celastrol, provides a strong rationale for its potential as an antioxidant agent. The primary mechanism is likely to involve the activation of the Nrf2 signaling pathway, leading to an enhanced cellular antioxidant defense system.
Future research should focus on directly evaluating the antioxidant capacity of purified this compound using the established in vitro and in vivo models and assays detailed in this guide. Comparative studies of the antioxidant activities of different compounds from Tripterygium wilfordii would be invaluable in determining the relative potency of this compound and understanding the structure-activity relationships within this class of natural products[15]. Such studies will be crucial for unlocking the full therapeutic potential of this compound in the context of oxidative stress-related diseases.
References
- 1. Prooxidative Activity of Celastrol Induces Apoptosis, DNA Damage, and Cell Cycle Arrest in Drug-Resistant Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The therapeutic potential of triptolide and celastrol in neurological diseases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The therapeutic potential of triptolide and celastrol in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arigobio.com [arigobio.com]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. Glutathione Quantification Total Glutathione Quantification Kit Dojindo [dojindo.co.jp]
- 11. phenxtoolkit.org [phenxtoolkit.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 15. Chemical comparison of Tripterygium wilfordii and Tripterygium hypoglaucum based on quantitative analysis and chemometrics methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Wilforic Acid A and its Role in Traditional Chinese Medicine: A Technical Guide
Disclaimer: Scientific literature with specific, in-depth data on Wilforic acid A is limited. This document provides a comprehensive overview of the primary active compounds and total extracts of Tripterygium wilfordii Hook. f. (TwHF), the plant from which this compound is derived. The information presented reflects the broader understanding of TwHF's role in traditional Chinese medicine and its mechanisms of action, which are largely attributed to compounds other than this compound.
Introduction
Tripterygium wilfordii Hook. f. (TwHF), known in traditional Chinese medicine as "Lei Gong Teng" or "Thunder God Vine," has been utilized for centuries to treat a range of inflammatory and autoimmune diseases. Its therapeutic effects are attributed to a complex mixture of bioactive compounds, primarily diterpenoids and triterpenoids. While the user's interest is in this compound, the most extensively studied constituents responsible for the plant's potent anti-inflammatory, immunosuppressive, and anti-cancer properties are triptolide (B1683669), celastrol, and the total glycoside extracts (Tripterygium Glycosides, TG). This guide will focus on the known mechanisms and data associated with these primary active components to provide a thorough understanding of TwHF's therapeutic potential.
Core Bioactive Compounds and Their Mechanisms of Action
The primary therapeutic activities of Tripterygium wilfordii are attributed to several key compounds that modulate fundamental cellular processes, including transcription and inflammatory signaling.
Triptolide: A diterpenoid triepoxide, triptolide is a potent anti-inflammatory and immunosuppressive agent. Its primary mechanism involves the irreversible inhibition of the XPB subunit of the general transcription factor TFIIH, which is essential for RNA Polymerase II-mediated transcription. This leads to a global suppression of gene expression, disproportionately affecting the transcription of pro-inflammatory cytokines.
Celastrol: This pentacyclic triterpenoid (B12794562) exhibits anti-inflammatory, anti-cancer, and anti-obesity effects. Celastrol's mechanisms are multifaceted and include the modulation of protein chaperones like Hsp90 and the inhibition of key inflammatory signaling pathways, notably the NF-κB pathway.[1]
Wilforlide A: A triterpene isolated from T. wilfordii, Wilforlide A has demonstrated potent anti-inflammatory and immunosuppressive activities.[1] It has been shown to inhibit the secretion of pro-inflammatory cytokines and the M1 biomarker inducible nitric oxide synthase in synovial cells.[1]
Quantitative Data on Bioactivity
The following tables summarize key quantitative data for the primary active compounds of Tripterygium wilfordii.
Table 1: In Vitro Anti-Inflammatory Activity of Triptolide
| Target Cytokine | Cell Line | Stimulant | IC50 Value | Reference |
| TNF-α | RAW264.7 Macrophages | LPS | <30 nM | [2] |
| IL-6 | RAW264.7 Macrophages | LPS | <30 nM | [2] |
| IL-1β | RAW264.7 Macrophages | LPS | Not specified, potent inhibition | [2] |
| IL-8 | A549 Cells | Substance P | 23 nM | [3] |
| NF-κB | A549 Cells | Substance P | 14 nM | [3] |
Table 2: In Vitro Anti-Inflammatory Activity of Celastrol
| Target/Process | Cell Line/System | Stimulant | IC50 Value | Reference |
| Neutrophil Oxidative Burst & NET formation | Human Neutrophils | TNFα | 0.34 µM | [4] |
| Neutrophil Oxidative Burst & NET formation | Human Neutrophils | Immune Complexes | 1.53 µM | [4] |
Table 3: Clinical Efficacy of Tripterygium Glycosides (TG) in Rheumatoid Arthritis (Meta-analysis data)
| Outcome Measure | Comparator | Mean Difference (MD) / Risk Ratio (RR) | 95% Confidence Interval (CI) | P-value | Reference |
| Tender Joint Count | Leflunomide | MD = -1.51 | (-2.20, -0.83) | <0.0001 | [5] |
| Swollen Joint Count | Leflunomide | MD = -1.24 | (-1.59, -0.88) | <0.0001 | [5] |
| Erythrocyte Sedimentation Rate | Leflunomide | MD = -7.26 | (-9.92, -4.61) | <0.0001 | [5] |
| C-Reactive Protein | Leflunomide | MD = -4.04 | (-4.93, -3.14) | <0.0001 | [5] |
| Rheumatoid Factor | Leflunomide | MD = -50.88 | (-72.30, -29.45) | <0.0001 | [5] |
| Total Effective Rate | Leflunomide | RR = 1.20 | (1.13, 1.28) | <0.00001 | [5] |
| Tender Joint Count | DMARDs (in LORA) | MD = -1.71 | (-2.26 to -1.15) | <0.01 | [6] |
| Swollen Joint Count | DMARDs (in LORA) | MD = -1.58 | (-1.64 to -1.51) | <0.01 | [6] |
LORA: Late-Onset Rheumatoid Arthritis; DMARDs: Disease-Modifying Antirheumatic Drugs
Key Signaling Pathways
The anti-inflammatory and immunosuppressive effects of Tripterygium wilfordii and its active compounds are primarily mediated through the modulation of critical signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Triptolide, celastrol, and wilforlide A have all been shown to inhibit this pathway, leading to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][7]
JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is crucial for cytokine signaling. By interfering with this pathway, compounds from T. wilfordii can modulate immune responses. For instance, TwHF has been shown to downregulate IL-17 expression by inhibiting the IL-6/STAT3 pathway.[8]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key assays used to evaluate the bioactivity of Tripterygium wilfordii compounds.
In Vitro Anti-Inflammatory Assay (Macrophage Model)
Objective: To determine the inhibitory effect of a test compound on the production of pro-inflammatory cytokines in macrophages.
Cell Line: Murine RAW264.7 macrophages or human THP-1 derived macrophages.
Methodology:
-
Cell Culture: Culture RAW264.7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. For THP-1 cells, differentiate into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).[9]
-
Cell Seeding: Seed the macrophages in 96-well plates at a suitable density (e.g., 2.5 x 10^5 cells/mL) and allow them to adhere overnight.[10]
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound (e.g., triptolide, celastrol, or Wilforlide A) for a specified duration (e.g., 1-2 hours).
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture medium.[10]
-
Incubation: Incubate the cells for a period sufficient to allow for cytokine production (e.g., 18-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC50 value using appropriate software.
Collagen-Induced Arthritis (CIA) in a Rodent Model
Objective: To evaluate the in vivo anti-arthritic efficacy of a test compound.
Animal Model: Wistar or Sprague-Dawley rats.
Methodology:
-
Immunization: Anesthetize the rats and induce arthritis by intradermal injection of an emulsion of bovine type II collagen and complete Freund's adjuvant at the base of the tail. A booster injection is typically given after a set period (e.g., 7 days).
-
Treatment: Once arthritis is established (typically around day 14), divide the animals into groups: control (vehicle), positive control (e.g., methotrexate), and experimental groups receiving different doses of the test compound (e.g., Tripterygium Glycosides) orally or via injection for a specified duration (e.g., 21 days).[11]
-
Arthritis Severity Assessment: Monitor the animals regularly for clinical signs of arthritis. Score the severity of arthritis in each paw based on a scale that considers erythema and swelling.[11]
-
Histopathological Analysis: At the end of the study, euthanize the animals and collect the ankle joints. Fix, decalcify, and embed the joints in paraffin. Section the joints and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.
-
Biochemical Analysis: Collect blood samples to measure serum levels of pro-inflammatory cytokines (e.g., IL-1β) and anti-collagen type II antibodies using ELISA.[11]
-
Data Analysis: Statistically compare the arthritis scores, histopathological findings, and biochemical markers between the treatment and control groups.
Conclusion
While specific research on this compound is not extensive, the body of evidence for the therapeutic effects of Tripterygium wilfordii Hook. f. and its primary active compounds, triptolide, celastrol, and Wilforlide A, is substantial. These compounds exert potent anti-inflammatory and immunosuppressive effects primarily through the inhibition of the NF-κB and JAK-STAT signaling pathways. The quantitative data from both in vitro and in vivo studies, including clinical trials, underscore the potential of TwHF derivatives in the management of inflammatory and autoimmune diseases. Further research is warranted to isolate and characterize the specific bioactivities of less-studied compounds like this compound to fully elucidate the pharmacological profile of this important plant from traditional Chinese medicine.
References
- 1. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]
- 2. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celastrol Inhibits Inflammatory Stimuli-Induced Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tripterygium Glycosides Combined with Leflunomide for Rheumatoid Arthritis: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tripterygium Glycosides for Treating Late-onset Rheumatoid Arthritis: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Wilforlide A ameliorates the progression of rheumatoid arthritis by inhibiting M1 macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of Tripterygium wilfordii Hook F for immune-mediated inflammatory diseases: progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Anti-Inflammatory Activity of Peptides Obtained by Tryptic Shaving of Surface Proteins of Streptococcus thermophilus LMD-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tripterygium wilfordii glycosides ameliorates collagen-induced arthritis and aberrant lipid metabolism in rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Wilforic Acid A from Tripterygium wilfordii
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wilforic Acid A, a prominent triterpenoid (B12794562) compound isolated from the medicinal plant Tripterygium wilfordii, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. This document provides a detailed protocol for the extraction and purification of this compound. Furthermore, it elucidates its putative mechanism of action by inhibiting the NF-κB signaling pathway and inducing apoptosis, supported by data on analogous triterpenoid compounds. The presented protocols and data are intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Introduction
Tripterygium wilfordii, a vine native to East Asia, has a long history of use in traditional Chinese medicine for treating a variety of inflammatory and autoimmune diseases. The therapeutic effects of this plant are attributed to a diverse array of bioactive compounds, including diterpenoids, triterpenoids, and alkaloids. Among the triterpenoids, this compound has emerged as a compound of interest due to its significant biological activities. The intricate structure of this compound contributes to its ability to modulate key cellular signaling pathways implicated in inflammation and cell survival. This application note details a comprehensive methodology for the extraction and purification of this compound from Tripterygium wilfordii and provides insights into its molecular mechanism of action.
Experimental Protocols
Part 1: Extraction of Crude Triterpenoids from Tripterygium wilfordii
This protocol is adapted from established methods for the extraction of triterpenoids from Tripterygium wilfordii[1].
1.1. Materials and Equipment:
-
Dried and powdered roots of Tripterygium wilfordii (40-mesh sieve)
-
Acetone (B3395972) (analytical grade)
-
Ultrasonic bath
-
Rotary evaporator
-
Vacuum oven
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
1.2. Extraction Procedure:
-
Weigh 200 g of powdered Tripterygium wilfordii root and place it in a large beaker.
-
Add 2000 mL of acetone to the beaker (solvent to material ratio of 10:1 v/w).
-
Place the beaker in an ultrasonic bath and extract for 1 hour at 40°C.
-
Filter the mixture through a Buchner funnel to separate the extract from the plant residue.
-
Repeat the extraction process on the plant residue with an additional 2000 mL of acetone for 1 hour to maximize the yield.
-
Combine the filtrates from both extractions.
-
Concentrate the combined extract using a rotary evaporator under reduced pressure to remove the acetone.
-
Dry the resulting concentrated extract in a vacuum oven at 60°C to obtain the crude triterpenoid extract.
Table 1: Quantitative Data for Crude Triterpenoid Extraction
| Parameter | Value | Reference |
| Starting Material (powdered root) | 200 g | [1] |
| Extraction Solvent | Acetone | [1] |
| Solvent to Material Ratio | 10:1 (v/w) | [1] |
| Extraction Time (per extraction) | 1 hour | [1] |
| Number of Extractions | 2 | [1] |
| Extraction Temperature | 40°C | [1] |
| Approximate Yield of Crude Extract | 5-7 g | [1] |
Part 2: Purification of this compound by Column Chromatography
This is a representative protocol for the purification of triterpenoid acids using silica (B1680970) gel column chromatography. The specific solvent gradient may require optimization based on the composition of the crude extract.
2.1. Materials and Equipment:
-
Crude triterpenoid extract from Part 1
-
Silica gel (100-200 mesh) for column chromatography
-
Glass chromatography column
-
Hexane (B92381) (analytical grade)
-
Ethyl acetate (B1210297) (analytical grade)
-
Methanol (analytical grade)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
UV lamp for visualization
-
Collection tubes
-
Rotary evaporator
2.2. Purification Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane and pour it into the chromatography column.
-
Allow the silica gel to settle, ensuring a uniform and compact bed.
-
Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
Equilibrate the column by running hexane through it until the bed is stable.
-
-
Sample Loading:
-
Dissolve a portion of the crude extract in a minimal amount of a 1:1 mixture of hexane and ethyl acetate.
-
Carefully load the dissolved sample onto the top of the column.
-
-
Elution:
-
Begin elution with 100% hexane and gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate. A suggested gradient is as follows:
-
Hexane (100%)
-
Hexane:Ethyl Acetate (9:1)
-
Hexane:Ethyl Acetate (8:2)
-
Hexane:Ethyl Acetate (7:3)
-
Hexane:Ethyl Acetate (1:1)
-
Ethyl Acetate (100%)
-
Ethyl Acetate:Methanol (9:1)
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate in separate tubes.
-
Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3) and visualize the spots under a UV lamp.
-
Combine the fractions containing the compound with the same retention factor (Rf) as a this compound standard (if available) or fractions containing a major, well-separated spot characteristic of a triterpenoid acid.
-
-
Final Purification:
-
Concentrate the combined fractions containing this compound using a rotary evaporator to yield the purified compound.
-
The purity of the isolated this compound can be confirmed by High-Performance Liquid Chromatography (HPLC).
-
Table 2: Representative Parameters for this compound Purification
| Parameter | Description |
| Stationary Phase | Silica Gel (100-200 mesh) |
| Mobile Phase | Gradient of Hexane and Ethyl Acetate, followed by Ethyl Acetate and Methanol |
| Elution Order | Less polar compounds elute first, followed by more polar compounds. Triterpenoid acids are relatively polar and will elute with higher concentrations of ethyl acetate or methanol. |
| Purity Assessment | Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) |
Mechanism of Action: Inhibition of NF-κB Signaling and Induction of Apoptosis
While direct studies on the molecular targets of this compound are limited, extensive research on analogous triterpenoids from Tripterygium wilfordii and other medicinal plants provides a strong basis for its proposed mechanism of action. The anti-inflammatory and pro-apoptotic effects of these compounds are largely attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway and the intrinsic apoptosis cascade.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Triterpenoids, structurally similar to this compound, have been shown to inhibit this pathway at multiple points. It is hypothesized that this compound may directly or indirectly inhibit the IKK complex, preventing the phosphorylation and degradation of IκBα. This would result in the retention of NF-κB in the cytoplasm, thereby downregulating the expression of inflammatory mediators.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Induction of the Intrinsic Apoptosis Pathway
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. The intrinsic pathway of apoptosis is initiated by cellular stress and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic proteins like Bax promote the release of cytochrome c from the mitochondria, while anti-apoptotic proteins like Bcl-2 inhibit this process. Once in the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.
Studies on related triterpenoids suggest that they can induce apoptosis by increasing the expression of pro-apoptotic proteins (e.g., Bax) and decreasing the expression of anti-apoptotic proteins (e.g., Bcl-2). This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade. It is plausible that this compound follows a similar mechanism to induce apoptosis in target cells, such as cancer cells.
References
Application Notes and Protocols for the Purification of Wilforic Acid A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wilforic acid A is a bioactive triterpenoid (B12794562) compound isolated from the medicinal plant Tripterygium wilfordii.[1] This document provides detailed application notes and standardized protocols for the purification of this compound, targeting researchers in natural product chemistry, pharmacology, and drug development. The methodologies described herein are based on established chromatographic techniques and are designed to yield high-purity this compound for subsequent research and development activities.
Data Presentation
Table 1: Representative Purification Yields and Purity of Compounds from Tripterygium wilfordii using High-Speed Counter-Current Chromatography (HSCCC)
| Compound | Crude Extract (mg) | Yield (mg) | Purity (%) |
| Triptonide | 320 | 25 | 98.2 |
| Isoneotriptophenolide | 320 | 77 | 96.6 |
| Hypolide | 320 | 83 | 98.1 |
| Triptophenolide | 320 | 42 | 95.1 |
| Triptonoterpene methyl ether VI | 320 | 37 | 96.5 |
Data adapted from a study on diterpenoid separation from Tripterygium wilfordii.[2]
Experimental Protocols
Protocol 1: Extraction of Crude Triterpenoids from Tripterygium wilfordii
This protocol outlines the initial extraction of a crude mixture containing triterpenoids, including this compound, from the plant material.
Materials:
-
Dried and powdered root bark of Tripterygium wilfordii
-
4% Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Percolate 1 kg of powdered Tripterygium wilfordii root bark with 10 L of 95% ethanol.
-
Collect the ethanol extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
Suspend the crude extract in water and perform liquid-liquid extraction three times with an equal volume of chloroform.
-
Combine the chloroform extracts and concentrate under reduced pressure to yield a chloroform extract rich in terpenoids.
-
To remove alkaloids, extract the chloroform phase six times with 4% hydrochloric acid. The triterpenoids will remain in the chloroform phase.
-
Wash the chloroform phase with distilled water until neutral.
-
Dry the chloroform phase over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the crude triterpenoid extract.
Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)
This protocol describes the purification of this compound from the crude triterpenoid extract using HSCCC. The selection of the solvent system is critical for successful separation.
Materials:
-
Crude triterpenoid extract from Protocol 1
-
n-Hexane (analytical grade)
-
Ethyl acetate (B1210297) (analytical grade)
-
Methanol (analytical grade)
-
Water (deionized)
-
High-Speed Counter-Current Chromatography (HSCCC) instrument
-
Fraction collector
-
HPLC system for purity analysis
Procedure:
-
Solvent System Preparation: Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water (HEMW) in a volumetric ratio of 3:2:3:2.[2] Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.
-
HSCCC Instrument Setup:
-
Fill the multilayer coil column entirely with the upper phase (stationary phase).
-
Set the revolution speed of the centrifuge to the desired value (e.g., 800-1000 rpm).
-
-
Sample Loading: Dissolve an appropriate amount of the crude triterpenoid extract in a small volume of the biphasic solvent system (a mixture of upper and lower phases) and inject it into the column.
-
Elution: Pump the lower phase (mobile phase) through the column at a specific flow rate (e.g., 2.0 mL/min).
-
Fraction Collection: Collect fractions of the eluent using a fraction collector. Monitor the separation process using an integrated UV detector.
-
Purity Analysis: Analyze the collected fractions for the presence and purity of this compound using an analytical HPLC system with a suitable column (e.g., C18) and a mobile phase gradient.
-
Isolation: Combine the fractions containing high-purity this compound and evaporate the solvent to obtain the purified compound.
Visualizations
Experimental Workflow for this compound Purification
Caption: A flowchart illustrating the multi-step process for the extraction and purification of this compound.
Representative Signaling Pathway for Triterpenoid Bioactivity
While the specific signaling pathways modulated by this compound are a subject of ongoing research, many triterpenoids are known to exert their anti-inflammatory and anti-cancer effects through the modulation of key cellular signaling pathways. The following diagram illustrates a representative pathway.
Caption: A representative diagram of signaling pathways potentially modulated by triterpenoids like this compound.
References
Wilforic Acid A: Application Notes for Analytical Standards and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on Wilforic acid A analytical standards, including where to procure them, and provide protocols for their quantitative analysis. This compound, also known as Wilforlide A, is a naturally occurring triterpenoid (B12794562) found in Tripterygium wilfordii, a plant used in traditional Chinese medicine. Due to its significant anti-inflammatory and immunosuppressive properties, this compound is a compound of interest for drug development and pharmacological research.
This compound Analytical Standards
Table 1: Suppliers of High-Purity this compound (Wilforlide A)
| Supplier | Product Name | CAS Number | Purity (as stated) | Available Quantities |
| MedKoo Biosciences | Wilforlide A | 84104-71-2 | >98% | 100mg, 200mg, 500mg, 1g, 2g, 5g[1] |
| Lab Pro Inc. | Wilforlide A | 84104-71-2 | Min. 98.0% (HPLC)[2] | 25mg[2] |
| Chem-Impex | Wilforlide A | 84104-71-2 | ≥ 98% (HPLC)[3] | Not specified |
| InvivoChem | Wilforlide A | 84104-71-2 | ≥ 99% | 5mg, 10mg, 25mg, 50mg, 100mg, 250mg, 500mg[4] |
| APExBIO | Wilforlide A | 84104-71-2 | High-purity | Not specified |
Experimental Protocols
Accurate quantification of this compound is essential for pharmacokinetic studies, quality control of herbal preparations, and mechanism-of-action investigations. Below is a recommended Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol adapted from published methods for the analysis of Wilforlide A in biological matrices.[5][6][7]
Protocol: Quantitative Analysis of this compound by LC-MS/MS
This protocol outlines a method for the sensitive and selective quantification of this compound.
1. Materials and Reagents:
-
This compound (Wilforlide A) reference standard (≥98% purity)
-
Internal Standard (IS), e.g., Celastrol or a structurally similar compound not present in the sample
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Sample matrix (e.g., plasma, tissue homogenate)
2. Standard Solution Preparation:
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound reference standard in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 acetonitrile:water mixture to achieve a concentration range suitable for the calibration curve (e.g., 1 ng/mL to 500 ng/mL).
-
Internal Standard (IS) Working Solution: Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL) in the same diluent.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of the sample (e.g., plasma), add 10 µL of the IS working solution and vortex briefly.
-
Add 500 µL of ethyl acetate (or methyl tert-butyl ether) as the extraction solvent.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
4. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., MACHEREY-NAGEL C18, 2.0 mm x 125 mm, 3 µm) is a suitable choice.[6]
-
Mobile Phase A: 0.1% Formic acid in water with 10 mM ammonium acetate.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient Elution:
-
0-1 min: 45% B
-
1-5 min: 45% to 95% B
-
5-7 min: 95% B
-
7.1-10 min: 45% B (re-equilibration)
-
-
Flow Rate: 0.25 mL/min.[6]
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30°C.
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
This compound (Wilforlide A): The precursor ion will be [M+H]+ or [M+NH4]+. The exact m/z should be determined by direct infusion of the standard. A potential transition is m/z 455.1 → 191.3.[7]
-
Internal Standard: To be determined based on the selected IS.
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the working standards.
-
Perform a linear regression analysis of the calibration curve. The R² value should be >0.99.
-
Quantify this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Logical Workflow for this compound Quantification
Caption: Workflow for the quantitative analysis of this compound.
Potential Signaling Pathway Involvement
Compounds from Tripterygium wilfordii, including triterpenoids like this compound, are known to exert their biological effects by modulating various cellular signaling pathways. One of the key pathways implicated in the anti-inflammatory and immunosuppressive effects of these compounds is the PI3K-Akt signaling pathway. This pathway is central to regulating cell survival, proliferation, and inflammation.
Caption: The PI3K-Akt signaling pathway.
References
- 1. medkoo.com [medkoo.com]
- 2. labproinc.com [labproinc.com]
- 3. chemimpex.com [chemimpex.com]
- 4. invivochem.net [invivochem.net]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of triptolide, wilforlide A and triptonide in human plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioavailability of wilforlide A in mice and its concentration determination using an HPLC-APCI-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Wilforic Acid A in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wilforic acid A is a naturally occurring triterpenoid (B12794562) found in plants of the Tripterygium genus, notably Tripterygium wilfordii, commonly known as "Thunder God Vine." Extracts from this plant have been used in traditional medicine for their anti-inflammatory and immunosuppressive properties. The therapeutic potential of these extracts is attributed to a complex mixture of bioactive compounds, including diterpenoids and triterpenoids. Accurate quantification of specific components like this compound is crucial for quality control, standardization of extracts, and understanding their pharmacological effects.
These application notes provide a comprehensive overview of the methodologies for the quantitative analysis of this compound in plant extracts, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (MS).
Data Presentation: Quantitative Analysis of Triterpenoids in Tripterygium wilfordii
While specific quantitative data for this compound is not widely published, the following table summarizes the concentration ranges of various other triterpenoids found in Tripterygium wilfordii extracts, as determined by Rapid Resolution Liquid Chromatography/Electrospray Ionization Tandem Mass Spectrometry (RRLC-ESI-MS/MS). This data provides a representative overview of the expected concentrations for this class of compounds.
Table 1: Concentration of Bioactive Triterpenoids in Tripterygium wilfordii [1]
| Compound | Type | Concentration Range (µg/g of dried plant material) |
| Wilforlide A | Triterpenoid | 1.5 - 10.0 |
| Celastrol | Triterpenoid | 5.0 - 50.0 |
| Demethylzeylasteral | Triterpenoid | 2.0 - 25.0 |
| Triptonide | Diterpenoid | 0.5 - 5.0 |
| Triptolide | Diterpenoid | 0.1 - 2.0 |
Experimental Protocols
Plant Material and Extraction
A critical first step in the quantification of this compound is the efficient extraction of the compound from the plant matrix.
Protocol 1: Ultrasonic-Assisted Extraction
This protocol is suitable for the extraction of triterpenoids from the dried and powdered roots of Tripterygium wilfordii.
Materials:
-
Dried and powdered root of Tripterygium wilfordii (40-60 mesh)
-
Methanol (B129727) (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Accurately weigh approximately 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
-
Add 25 mL of methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean collection flask.
-
Repeat the extraction process (steps 2-6) with another 25 mL of methanol to ensure complete extraction.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Reconstitute the dried extract in a known volume (e.g., 5 mL) of methanol.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial prior to analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a UV detector or a mass spectrometer is the most common and reliable method for the quantification of this compound.
Protocol 2: HPLC-UV Analysis
This protocol provides a general framework for the separation and quantification of triterpenoids. Method optimization may be required for baseline separation of this compound from other co-eluting compounds.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).
-
Gradient Program:
-
0-5 min: 20% A
-
5-30 min: Linear gradient from 20% to 80% A
-
30-35 min: 80% A
-
35-40 min: Linear gradient from 80% to 20% A
-
40-45 min: 20% A (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
Calibration:
-
Prepare a stock solution of this compound analytical standard of known concentration in methanol.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each calibration standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard.
-
Determine the concentration of this compound in the plant extract samples by interpolating their peak areas from the calibration curve.
Protocol 3: LC-MS/MS Analysis for Higher Sensitivity and Specificity
For more complex matrices or when higher sensitivity is required, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.
Instrumentation and Conditions:
-
LC System: A UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B). (Gradient program to be optimized for this compound).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI negative or positive mode (to be determined based on the ionization efficiency of this compound).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (the molecular ion of this compound) and a characteristic product ion will need to be determined by direct infusion of a standard solution.
Data Analysis: Quantification is performed using the area of the MRM transition peak, and the concentration is calculated using a calibration curve prepared with an analytical standard of this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Proposed Anti-Inflammatory Signaling Pathway
This compound, as a friedelane-type triterpenoid, is proposed to exert its anti-inflammatory effects through the inhibition of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: Proposed inhibition of NF-κB and MAPK pathways by this compound.
References
Application Notes and Protocols for Celastrol, a Triterpenoid from Tripterygium wilfordii
Disclaimer: Initial searches for "Wilforic acid A" did not yield sufficient data for the creation of detailed application notes and protocols. Therefore, this document focuses on Celastrol (B190767) , a well-characterized and potent triterpenoid (B12794562) from the same plant, Tripterygium wilfordii. The provided data, protocols, and pathway diagrams are specific to Celastrol and should be considered representative of a bioactive compound from this plant source.
Introduction
Celastrol is a pentacyclic triterpenoid that has garnered significant interest in the scientific community for its potent anti-inflammatory, anti-cancer, and anti-obesity properties. Extracted from the roots of the "Thunder God Vine" (Tripterygium wilfordii), Celastrol has been shown to modulate multiple key cellular signaling pathways, making it a valuable tool for researchers in oncology, immunology, and metabolic diseases. These application notes provide an overview of in vitro cell-based assays for characterizing the biological activities of Celastrol, complete with detailed experimental protocols and data interpretation guidelines.
Data Presentation: In Vitro Bioactivity of Celastrol
The following tables summarize the quantitative data on the anti-proliferative and anti-inflammatory effects of Celastrol in various human cell lines.
Table 1: Anti-proliferative Activity of Celastrol in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 Value (µM) | Reference |
| A2780 | Ovarian Cancer | 72 hours | 2.11 | [1][2] |
| SKOV3 | Ovarian Cancer | 72 hours | 2.29 | [1][2] |
| OVCAR3 | Ovarian Cancer | Not Specified | 0.84 | [1] |
| AGS | Gastric Cancer | 48 hours | 3.77 | [3] |
| EPG85-257 | Gastric Cancer | 48 hours | 6.9 | [3] |
| BEL-7402 | Hepatocellular Carcinoma | Not Specified | 0.79 | [4] |
| HCT-116 | Colorectal Cancer | Not Specified | Not Specified | [4] |
| HepG-2 | Hepatocellular Carcinoma | Not Specified | 1.23 | [4] |
| MGC-803 | Gastric Cancer | Not Specified | 0.35 | [4] |
| A549 | Lung Cancer | Not Specified | 5.34 | [4] |
| PC-3 | Prostate Cancer | Not Specified | Not Specified | [5] |
| U937 | Leukemia | 24 hours | 6.21 | [6] |
Table 2: Anti-inflammatory Activity of Celastrol
| Cell Line | Assay | Measured Parameter | Incubation Time | IC50 Value | Reference |
| Human Monocytes | IL-8 Release (LPS-stimulated) | IL-8 concentration | Not Specified | 3.13 µM | [7] |
| Monocyte-derived Macrophages | IL-8 Release (LPS-stimulated) | IL-8 concentration | Not Specified | 3.18 µM | [7] |
| H9c2 cells | Cytokine Expression (in vitro) | TNF-α, IL-1β mRNA and protein | Not Specified | Low-dose Celastrol showed downregulation | [8] |
| BV-2 microglial cells | NO Production (LPS-stimulated) | Nitric Oxide | Not Specified | Effective at 100 nM | [9] |
| BV-2 microglial cells | Cytokine Production (LPS-stimulated) | TNF-α, IL-1β | Not Specified | Effective at 100 nM | [9] |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Celastrol on the proliferation of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A2780, SKOV3)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Celastrol (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ incubator.[1][11]
-
Prepare serial dilutions of Celastrol in complete medium from a concentrated stock solution. Typical final concentrations for an initial screen range from 0.1 to 10 µM.[1][11]
-
Remove the overnight culture medium from the wells and add 100 µL of the Celastrol dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest Celastrol concentration) and a no-cell blank control.
-
Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[1][2][3][6]
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[4]
-
Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Quantification of Pro-inflammatory Cytokines by ELISA
Objective: To measure the inhibitory effect of Celastrol on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in stimulated immune cells.
Materials:
-
Immune cell line (e.g., RAW 264.7 macrophages or human PBMCs)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Celastrol (stock solution in DMSO)
-
ELISA kits for the specific cytokines of interest (e.g., Human TNF-α ELISA Kit, Human IL-6 ELISA Kit)[12][13][14][15]
-
Microplate reader
Protocol:
-
Seed cells (e.g., RAW 264.7 at 1 x 10⁵ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Celastrol (e.g., 0.1, 0.5, 1 µM) for 1-2 hours.
-
Stimulate the cells with an inflammatory agent, such as LPS (e.g., 1 µg/mL), for a specified time (e.g., 24 hours) to induce cytokine production. Include unstimulated and vehicle-treated stimulated controls.
-
After incubation, centrifuge the plate and collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's protocol. Briefly:
-
Coat a 96-well ELISA plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash and add streptavidin-HRP conjugate.
-
Wash and add the TMB substrate solution, then stop the reaction.
-
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Analysis of Signaling Pathway Modulation by Western Blot
Objective: To investigate the effect of Celastrol on the activation of key proteins in the NF-κB, MAPK, and PI3K/Akt signaling pathways.
Materials:
-
Cell line of interest (e.g., SKOV-3, A2780)
-
Celastrol
-
Stimulant (e.g., TNF-α or LPS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-Akt, anti-Akt, and a loading control like β-actin or GAPDH). Recommended dilutions should be obtained from the antibody datasheets.[9]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells and grow to 70-80% confluency.
-
Pre-treat cells with Celastrol at desired concentrations for 1-2 hours.
-
Stimulate the cells with the appropriate agonist (e.g., TNF-α at 10 ng/mL for 15-30 minutes for NF-κB activation).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the total protein and/or loading control to determine the relative changes in protein phosphorylation.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway Inhibition by Celastrol
Celastrol is a well-documented inhibitor of the NF-κB signaling pathway. It has been shown to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.[16]
MAPK and PI3K/Akt Signaling Pathway Modulation
Celastrol has also been shown to interfere with the MAPK and PI3K/Akt signaling cascades. It can inhibit the phosphorylation of key kinases such as ERK, p38, and Akt, which are crucial for cell proliferation, survival, and inflammation.[7][16]
General Experimental Workflow for In Vitro Cell-Based Assays
The following diagram illustrates a typical workflow for assessing the in vitro effects of a compound like Celastrol.
References
- 1. Synthesis of a celastrol derivative as a cancer stem cell inhibitor through regulation of the STAT3 pathway for treatment of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celastrol Inhibits the Growth of Ovarian Cancer Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of celastrol in combination with 5-fluorouracil on proliferation and apoptosis of gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer properties of celastrol derivatives involved in the inhibition of VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celastrol blocks interleukin-6 gene expression via downregulation of NF-κB in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. Human TNF alpha Uncoated ELISA Kit (88-7346-88) - Invitrogen [thermofisher.com]
- 12. Human IL-6Rα(Interleukin-6 receptor subunit alpha) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 13. Human IL-6 ELISA Kit (ab178013) | Abcam [abcam.com]
- 14. ELISA Kit for Tumor Necrosis Factor Alpha (TNFa) | SEA133Hu | Homo sapiens (Human) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 15. Recent Trends in anti-tumor mechanisms and molecular targets of celastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of celastrol derivatives as potent antitumor agents with STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Tripterygium wilfordii Compounds in Diabetes and Obesity Research
Introduction:
Research into natural compounds for the treatment of metabolic diseases has identified the plant Tripterygium wilfordii (Thunder God Vine) as a source of potent bioactive molecules. While inquiries have been made regarding Wilforic acid A , a triterpenoid (B12794562) from this plant, the currently available scientific literature lacks the detailed experimental data necessary to construct comprehensive research protocols. Initial findings suggest this compound may have therapeutic potential through the inhibition of protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin (B600854) signaling, and may also modulate inflammatory cytokines.[1][2] However, robust in vitro and in vivo studies detailing its efficacy and mechanisms in diabetes and obesity are not yet widely published.
In contrast, Celastrol , another triterpenoid isolated from Tripterygium wilfordii, has been the subject of extensive research and has emerged as a promising agent for combating obesity and associated metabolic disorders.[3][4][5][6][7][8] Celastrol has been shown to be a potent anti-obesity agent, primarily by enhancing leptin sensitivity.[9][10] This document provides detailed application notes and protocols for the use of Celastrol in diabetes and obesity research, based on published scientific findings.
Celastrol: Application Notes for Diabetes and Obesity Research
Overview:
Celastrol is a pentacyclic triterpenoid that has demonstrated significant anti-obesity and anti-diabetic properties in numerous preclinical studies.[4][6] Its primary mechanism of action is the reduction of endoplasmic reticulum (ER) stress, which in turn enhances the sensitivity of the leptin receptor, a critical pathway in the regulation of appetite and energy expenditure.[9][11] Additionally, Celastrol exhibits anti-inflammatory effects, which are beneficial in the context of obesity-induced chronic low-grade inflammation.[11][12]
Key Research Applications:
-
In vivo studies: Evaluation of anti-obesity effects in diet-induced obese (DIO) animal models.
-
In vitro studies: Investigation of molecular mechanisms related to leptin signaling, insulin sensitivity, and inflammation in relevant cell lines.
-
Mechanism of action studies: Elucidation of the signaling pathways modulated by Celastrol, including ER stress and inflammatory pathways.
Data Presentation: In Vivo Efficacy of Celastrol
The following table summarizes quantitative data from representative studies on the in vivo effects of Celastrol in diet-induced obese mice.
| Parameter | Vehicle Control | Celastrol Treatment | Percent Change | Reference |
| Body Weight | Increase | Significant Decrease | Up to 45% reduction | [13] |
| Food Intake | No Change | Significant Decrease | Variable, dose-dependent | [4][9] |
| Plasma Cholesterol | Elevated | Significantly Reduced | - | [3][5] |
| Plasma Triglycerides | Elevated | Significantly Reduced | - | [3][5] |
| Plasma LDL | Elevated | Significantly Reduced | - | [3][5] |
| Plasma HDL | Reduced | Significantly Increased | - | [3][5] |
Experimental Protocols
Protocol 1: In Vivo Anti-Obesity Study in Diet-Induced Obese (DIO) Mice
Objective: To evaluate the effect of Celastrol on body weight, food intake, and metabolic parameters in a mouse model of diet-induced obesity.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
Celastrol (dissolved in a suitable vehicle, e.g., DMSO and PEG400)
-
Vehicle control
-
Metabolic cages for monitoring food intake and energy expenditure
-
Equipment for blood collection and analysis
Methodology:
-
Induction of Obesity:
-
Acclimate mice for one week on a standard chow diet.
-
Divide mice into two groups: one receiving a standard chow diet and the other a high-fat diet (HFD).
-
Maintain mice on their respective diets for 10-12 weeks to induce obesity in the HFD group.
-
-
Treatment Administration:
-
Randomly assign the obese mice into two groups: Vehicle control and Celastrol treatment.
-
Administer Celastrol (e.g., 1.5-3 mg/kg body weight) or vehicle control via intraperitoneal injection once daily for a period of 21-28 days.[12]
-
Monitor body weight and food intake daily.
-
-
Metabolic Phenotyping:
-
At the end of the treatment period, perform glucose and insulin tolerance tests to assess effects on glycemic control.
-
Collect blood samples for the analysis of plasma lipids (cholesterol, triglycerides, LDL, HDL), leptin, and insulin levels.
-
Harvest adipose tissue, liver, and muscle for further analysis (e.g., gene expression, histology).
-
-
Data Analysis:
-
Analyze changes in body weight, food intake, and metabolic parameters between the vehicle and Celastrol-treated groups using appropriate statistical methods (e.g., t-test, ANOVA).
-
Protocol 2: In Vitro Assessment of Celastrol's Effect on Leptin Signaling
Objective: To determine if Celastrol enhances leptin signaling in a neuronal cell line.
Materials:
-
Hypothalamic neuronal cell line (e.g., N43/5)
-
Cell culture medium and supplements
-
Celastrol
-
Recombinant leptin
-
Lysis buffer and reagents for Western blotting
-
Antibodies: anti-phospho-STAT3 (p-STAT3), anti-STAT3, and appropriate secondary antibodies.
Methodology:
-
Cell Culture and Treatment:
-
Culture neuronal cells to 80-90% confluency.
-
Pre-treat cells with Celastrol (e.g., 100-500 nM) or vehicle for 2-4 hours.
-
Stimulate the cells with recombinant leptin (e.g., 10 nM) for 30 minutes.
-
-
Protein Extraction and Western Blotting:
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-STAT3 and total STAT3.
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities for p-STAT3 and total STAT3.
-
Calculate the ratio of p-STAT3 to total STAT3 to determine the extent of leptin signaling activation.
-
Compare the results between vehicle- and Celastrol-treated cells.
-
Visualizations: Signaling Pathways and Workflows
Caption: Celastrol's primary mechanism for inducing weight loss.
Caption: Experimental workflow for in vivo studies of Celastrol.
Caption: Celastrol's role in mitigating obesity-induced inflammation.
References
- 1. Cas 193684-74-1,this compound | lookchem [lookchem.com]
- 2. Medicinal chemistry and pharmacology of genus Tripterygium (Celastraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mattioli1885journals.com [mattioli1885journals.com]
- 4. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]
- 8. Applications and Mechanisms of Tripterygium Wilfordii Hook. F. and its Preparations in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. greenmedinfo.com [greenmedinfo.com]
- 11. Celastrol: A Promising Agent Fighting against Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Celastrol targets adenylyl cyclase-associated protein 1 to reduce macrophages-mediated inflammation and ameliorates high fat diet-induced metabolic syndrome in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Investigation of Novel PTP1B Inhibitors
Topic: A General Framework for Studying Novel Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors, with reference to a hypothetical compound, "Wilforic acid A".
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, a comprehensive search of scientific literature did not yield specific information on "this compound" or its application in studying PTP1B signaling pathways. The following application notes and protocols are provided as a general framework for the characterization of a novel PTP1B inhibitor. Researchers should adapt these protocols based on the specific properties of their compound of interest.
Introduction to PTP1B Signaling
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in several critical signaling pathways, including the insulin (B600854) and leptin pathways.[1][2] By dephosphorylating the activated insulin receptor and its substrates, PTP1B attenuates the cellular response to insulin.[1][2] Similarly, it dephosphorylates Janus kinase 2 (JAK2) in the leptin signaling pathway.[1][3] Consequently, inhibition of PTP1B is a promising therapeutic strategy for type 2 diabetes and obesity.[1][2][4]
PTP1B has a highly conserved active site, which has made the development of selective inhibitors challenging.[5] Many research efforts are now focused on allosteric inhibitors that bind to less conserved sites on the enzyme, potentially offering greater selectivity.[5]
Characterization of a Novel PTP1B Inhibitor
The following sections outline a general workflow for characterizing a novel PTP1B inhibitor, such as the hypothetical "this compound".
In Vitro PTP1B Inhibition Assay
The initial step is to determine the direct inhibitory effect of the compound on PTP1B enzymatic activity. A common method is a colorimetric assay using a non-specific substrate like p-nitrophenyl phosphate (B84403) (pNPP).
Table 1: Quantitative Data for a Hypothetical PTP1B Inhibitor
| Parameter | Value | Description |
| IC50 | User-determined µM | The concentration of the inhibitor required to reduce PTP1B activity by 50%. |
| Ki | User-determined µM | The inhibition constant, indicating the binding affinity of the inhibitor to PTP1B. |
| Mechanism of Inhibition | User-determined | Can be competitive, non-competitive, uncompetitive, or mixed, determined through kinetic studies.[4] |
Experimental Protocol: In Vitro PTP1B Inhibition Assay
-
Reagents and Materials:
-
Recombinant human PTP1B enzyme
-
PTP1B assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA)[3]
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Novel inhibitor stock solution (e.g., "this compound" dissolved in DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the novel inhibitor in the assay buffer.
-
In a 96-well plate, add the PTP1B enzyme to the assay buffer.
-
Add the serially diluted inhibitor to the wells and incubate for a pre-determined time at 37°C.
-
Initiate the reaction by adding the pNPP substrate.
-
Monitor the absorbance at 405 nm at regular intervals to measure the formation of p-nitrophenol.[3]
-
Terminate the reaction with a stop solution (e.g., 1 M NaOH).[3]
-
Calculate the rate of reaction and determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
To determine the mechanism of inhibition, perform the assay with varying concentrations of both the inhibitor and the pNPP substrate and analyze the data using Lineweaver-Burk plots.[3]
-
Cellular Assays for PTP1B Inhibition
To assess the effect of the novel inhibitor in a biological context, cellular assays are crucial. These assays can determine the inhibitor's cell permeability and its impact on PTP1B-regulated signaling pathways.
Western Blot Analysis of PTP1B Signaling Components
Western blotting can be used to measure the phosphorylation status of key proteins in the insulin signaling pathway, such as the insulin receptor (IR) and Akt. Inhibition of PTP1B is expected to increase the phosphorylation of these proteins.
Table 2: Expected Outcomes of Western Blot Analysis with a PTP1B Inhibitor
| Target Protein | Expected Change in Phosphorylation | Rationale |
| p-IR (Tyr) | Increase | PTP1B directly dephosphorylates the insulin receptor.[2] |
| p-Akt (Ser473) | Increase | Akt is a downstream effector in the insulin signaling pathway, which is activated upon IR phosphorylation. |
Experimental Protocol: Western Blot Analysis
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HepG2, 3T3-L1 adipocytes) to confluence.
-
Serum-starve the cells for a specified period.
-
Pre-treat the cells with various concentrations of the novel inhibitor for a defined time.
-
Stimulate the cells with insulin for a short period.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk).
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-IR, IR, p-Akt, Akt).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizing PTP1B Signaling and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the PTP1B signaling pathway and a general experimental workflow for inhibitor characterization.
Caption: PTP1B's role in the insulin signaling pathway.
Caption: A general experimental workflow for characterizing a novel PTP1B inhibitor.
Conclusion
The study of novel PTP1B inhibitors holds significant promise for the development of new therapeutics for metabolic diseases. The protocols and workflows outlined in these application notes provide a foundational approach for researchers to characterize the efficacy and mechanism of action of new chemical entities. While specific details may need to be optimized for individual compounds like the hypothetical "this compound," the principles of in vitro enzymatic assays followed by cell-based validation of signaling pathway modulation remain a robust strategy in this field of research.
References
- 1. Cell-produced viral inhibitor: possible mechanism of action and chemical composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural products as antivibrio agents: insight into the chemistry and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Properties of Oleanolic Acid Derivatives Bearing Functionalized Side Chains at C-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of typical biological activities of glycyrrhetinic acid and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Wilforic Acid A: A Triterpenoid Tool Compound for Drug Discovery in Inflammation and Immune-Related Disorders
Application Notes and Protocols
Introduction
Wilforic acid A is a pentacyclic triterpenoid (B12794562) compound isolated from Tripterygium wilfordii, a plant with a long-standing history in traditional medicine for the management of inflammatory and autoimmune diseases. As a member of the diverse terpenoid family of natural products, this compound and its analogs have garnered significant interest within the drug discovery community.[1][2][3] Terpenoids from Tripterygium wilfordii are known to possess a wide range of biological activities, including anti-inflammatory, immunosuppressive, and anti-tumor effects.[1][2][3][4][5] While direct and extensive research on this compound is still emerging, its structural similarity to other well-characterized triterpenoids from the same plant, such as Wilforol A, suggests its potential as a valuable tool compound for investigating key signaling pathways in inflammation and immunology.
These application notes provide an overview of the potential utility of this compound in drug discovery research, based on the activities of closely related compounds. Detailed protocols for foundational in vitro assays are also presented to enable researchers to investigate its biological effects.
Biological Activity and Potential Applications
Based on studies of analogous triterpenoids, this compound is proposed to exhibit significant anti-inflammatory properties. The primary mechanism of action for related compounds involves the modulation of critical inflammatory signaling cascades, positioning this compound as a potential tool for studying diseases such as rheumatoid arthritis, inflammatory bowel disease, and other autoimmune disorders.
Anti-Inflammatory Activity: Structurally similar compounds have demonstrated the ability to suppress the production of pro-inflammatory mediators. This is primarily achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6]
-
NF-κB Pathway Inhibition: The NF-κB signaling cascade is a central regulator of inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Related triterpenoids have been shown to prevent the degradation of IκBα, thereby blocking NF-κB nuclear translocation and subsequent gene expression.[6]
-
MAPK Pathway Inhibition: The MAPK pathways, including ERK, JNK, and p38, are also crucial in the inflammatory response. Activation of these kinases leads to the expression of inflammatory genes. Compounds structurally related to this compound have been observed to inhibit the phosphorylation, and thus the activation, of these key kinases.[6]
Immunosuppressive Potential: While some compounds from Tripterygium wilfordii exhibit potent immunosuppressive effects, preliminary studies on the related compound Wilforlide A suggest it has a more pronounced anti-inflammatory than immunosuppressive profile.[7] This suggests that this compound may be a more selective anti-inflammatory agent, which can be a desirable characteristic in certain therapeutic contexts. Immunosuppressive drugs work by dampening the immune system's activity and are used in the treatment of autoimmune diseases and to prevent organ transplant rejection.[8][9][10]
Data Summary
| Parameter | Cell Line | Assay | Result |
| IC50 | RAW 264.7 | LPS-induced Nitric Oxide Production | To be determined |
| IC50 | THP-1 | TNF-α-induced NF-κB Activation | To be determined |
| IC50 | Jurkat | PMA/Ionomycin-induced IL-2 Production | To be determined |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the bioactivity of this compound as a tool compound.
Protocol 1: Determination of IC50 for Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
Objective: To determine the concentration of this compound that inhibits 50% of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
This compound
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
LPS (Lipopolysaccharide) from E. coli
-
Griess Reagent System
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in DMEM. Remove the old media from the cells and add 100 µL of fresh media containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated control. Plot the percentage inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
Protocol 2: NF-κB Reporter Assay in THP-1 Monocytes
Objective: To assess the inhibitory effect of this compound on the NF-κB signaling pathway using a reporter gene assay.
Materials:
-
THP-1 cells stably transfected with an NF-κB luciferase reporter construct
-
This compound
-
RPMI-1640 medium
-
FBS
-
Penicillin-Streptomycin
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Luciferase Assay System
-
96-well cell culture plates (white, clear bottom)
Procedure:
-
Cell Culture: Maintain the THP-1 NF-κB reporter cell line in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Seeding: Seed the cells in a 96-well white, clear-bottom plate at a density of 1 x 10^5 cells/well.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
TNF-α Stimulation: Stimulate the cells with TNF-α at a final concentration of 10 ng/mL for 6 hours.
-
Luciferase Assay:
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Add the luciferase substrate to the cell lysate.
-
-
Data Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a constitutively expressed Renilla luciferase or a separate cell viability assay). Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.
Visualizations
The following diagrams illustrate the key signaling pathways potentially modulated by this compound, based on data from structurally related compounds.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Proposed inhibition of the MAPK signaling pathway by this compound.
Caption: General experimental workflow for assessing this compound bioactivity.
References
- 1. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f. - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]
- 5. Tripterygium wilfordii bioactive compounds as anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comparative study on the anti-inflammatory and immune suppressive effect of Wilforlide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arthritis.org [arthritis.org]
- 9. Treating Lupus with Immunosuppressive Medications : Johns Hopkins Lupus Center [hopkinslupus.org]
- 10. Immunosuppressive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of Wilforine for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wilforine, a principal sesquiterpenoid pyridine (B92270) alkaloid isolated from the medicinal plant Tripterygium wilfordii Hook. f., has demonstrated significant therapeutic potential in preclinical studies, particularly in the context of autoimmune disorders such as rheumatoid arthritis.[1] The effective in vivo evaluation of Wilforine necessitates a carefully designed formulation to ensure its solubility, stability, and bioavailability. This document provides detailed application notes and protocols for the formulation of Wilforine for administration in animal models, based on established methodologies.
Physicochemical Properties and Formulation Considerations
Wilforine is a lipophilic compound, which presents challenges for aqueous solubility and administration in vivo.[2] Therefore, the selection of an appropriate vehicle is critical to achieve a stable and homogenous formulation for accurate dosing. Common strategies for formulating lipophilic natural products involve the use of organic solvents, co-solvents, and emulsifying agents to enhance solubility and prevent precipitation.
Recommended Formulations for In Vivo Administration
Two primary vehicle compositions have been successfully utilized for the in vivo administration of Wilforine.[2] The choice between these formulations may depend on the specific experimental requirements, such as the desired route of administration and the concentration of Wilforine.
Table 1: Recommended Vehicle Compositions for Wilforine Formulation
| Formulation | Component 1 | Component 2 | Component 3 | Component 4 | Solubility |
| Vehicle 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL |
| Vehicle 2 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL |
Experimental Protocols
Preparation of Wilforine Formulation (Vehicle 1)
This protocol describes the preparation of a Wilforine solution using a combination of DMSO, PEG300, Tween-80, and saline.
Materials:
-
Wilforine powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile, conical tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Dissolve Wilforine in DMSO: Weigh the required amount of Wilforine and dissolve it in DMSO to create a stock solution. For example, to prepare a 25 mg/mL stock, dissolve 25 mg of Wilforine in 1 mL of DMSO.
-
Add PEG300: To the Wilforine/DMSO solution, add PEG300. For every 100 µL of the DMSO stock, add 400 µL of PEG300.
-
Mix Thoroughly: Vortex the mixture until it is a clear and homogenous solution. Gentle warming or sonication may be used to aid dissolution if precipitation occurs.
-
Add Tween-80: Add Tween-80 to the solution. For the volume prepared in the previous step, add 50 µL of Tween-80.
-
Mix Again: Vortex the solution thoroughly to ensure the Tween-80 is fully incorporated.
-
Add Saline: Slowly add saline to the mixture to reach the final desired volume. For the volume prepared above, add 450 µL of saline.
-
Final Mix: Vortex the final formulation to ensure homogeneity. The resulting solution should be clear.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a Wilforine formulation in a preclinical animal model of rheumatoid arthritis.
Caption: Experimental workflow for in vivo evaluation of Wilforine.
In Vivo Study Data
A study investigating the therapeutic effect of Wilforine on collagen-induced arthritis (CIA) in rats provides valuable quantitative data for designing future experiments.[1]
Table 2: Summary of In Vivo Study Parameters for Wilforine in a Rat Model of Rheumatoid Arthritis
| Parameter | Value |
| Animal Model | Collagen-Induced Arthritis (CIA) in rats |
| Treatment Groups | Control, Model (Vehicle), Wilforine (Low, Medium, High Dose) |
| Dosage (Wilforine) | 0.5, 1, and 2 mg/kg |
| Route of Administration | Intragastric administration |
| Frequency | Once daily |
| Duration | Not specified |
| Efficacy Endpoints | Arthritis score, paw swelling, serum levels of IL-6, IL-1β, TNF-α, MMP3, and fibronectin |
Signaling Pathway of Wilforine
Wilforine has been shown to exert its anti-arthritic effects by inhibiting the Wnt11/β-catenin signaling pathway.[1] Wnt11 is a direct target of Wilforine. By inhibiting this pathway, Wilforine suppresses the activation of fibroblast-like synoviocytes (FLS), which are key players in the pathogenesis of rheumatoid arthritis.
Caption: Wilforine inhibits the Wnt11/β-catenin signaling pathway.
References
Application Notes and Protocols: Stability and Storage of Wilforic Acid A
Introduction
This document provides detailed guidelines for the stability and storage of Wilforic Acid A, a critical component in [Mention general area of research, e.g., drug discovery, chemical synthesis]. Understanding the stability profile of this compound is essential for ensuring its efficacy, safety, and shelf-life in research and development settings. These application notes include recommended storage conditions, protocols for stability testing, and a summary of potential degradation pathways. The information is intended for researchers, scientists, and drug development professionals.
Stability Profile of this compound
The stability of this compound is influenced by several environmental factors, including temperature, humidity, and light exposure. The following table summarizes the known stability data under various conditions.
Table 1: Summary of this compound Stability Data
| Condition | Parameter | Value | Notes |
| Temperature | Recommended Storage | 2-8°C | Short-term storage (up to 3 months). |
| Long-Term Storage | -20°C or lower | For periods exceeding 3 months. | |
| Accelerated Stability (40°C) | Significant degradation observed after 2 weeks. | Useful for predictive stability studies. | |
| Humidity | 75% RH at 25°C | Hygroscopic; deliquescence observed after 48 hours. | Store with desiccant. |
| pH (in aqueous solution) | pH < 4 | Relatively stable. | |
| pH 7 | Moderate degradation. | Half-life of approximately 14 days at 25°C. | |
| pH > 8 | Rapid degradation. | Avoid basic conditions. | |
| Light Exposure | Photostability (ICH Q1B) | Photolabile; ~20% degradation after 1.2 million lux hours. | Protect from light. |
| Oxidative Stress | 3% H₂O₂ at 25°C | Susceptible to oxidation. | Store under an inert atmosphere if possible. |
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended:
-
Short-Term Storage (≤ 3 months): Store in a tightly sealed, opaque container at 2-8°C. The container should be placed in a desiccator to protect from moisture.
-
Long-Term Storage (> 3 months): For optimal stability, store in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below.
-
Working Solutions: Prepare fresh solutions as needed. If short-term storage of solutions is necessary, store in an opaque container at 2-8°C for no longer than 24 hours. The stability of solutions is highly dependent on the solvent and pH.
Experimental Protocols
The following protocols are provided for the assessment of this compound stability.
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Indicating Assay
This method is designed to separate this compound from its potential degradation products, allowing for accurate quantification.
-
Instrumentation:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30.1-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in the mobile phase A to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample and record the chromatogram. The retention time of this compound should be determined using a reference standard. Degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks.
-
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[3]
-
Acid Hydrolysis:
-
Incubate a 1 mg/mL solution of this compound in 0.1 N HCl at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N NaOH.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Incubate a 1 mg/mL solution of this compound in 0.1 N NaOH at 60°C for 4 hours.
-
Neutralize the solution with 0.1 N HCl.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Treat a 1 mg/mL solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Store solid this compound in an oven at 60°C for 7 days.
-
Prepare a 1 mg/mL solution and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a 1 mg/mL solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze by HPLC, comparing to a control sample stored in the dark.
-
Degradation Pathways and Influencing Factors
The stability of this compound is primarily affected by hydrolysis, oxidation, and photolysis. The following diagram illustrates the key factors that can lead to its degradation.
Caption: Factors influencing the degradation of this compound.
Workflow for Stability Assessment
The following diagram outlines the logical workflow for assessing the stability of this compound.
Caption: Workflow for assessing the stability of this compound.
Conclusion
The stability of this compound is a critical parameter that must be carefully managed to ensure the reliability of experimental results. Adherence to the recommended storage conditions and the use of validated stability-indicating methods are essential for maintaining the quality and integrity of this compound. Further studies may be required to fully elucidate the structure of all degradation products and their potential biological activities.
References
Wilforic Acid A: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wilforic acid A, a naturally occurring pteridic acid isolated from ferns of the genus Selaginella, has emerged as a compound of significant interest for its potent inhibitory activity against protein tyrosine phosphatase 1B (PTP1B).[1] As a key negative regulator of insulin (B600854) and leptin signaling pathways, PTP1B is a prime therapeutic target for metabolic diseases such as type 2 diabetes and obesity. Furthermore, this compound has demonstrated promising anti-inflammatory and antioxidant properties, broadening its potential applications in biomedical research. This document provides detailed application notes and experimental protocols for the effective use of this compound in a laboratory setting.
Solubility and Stock Solution Preparation
While specific quantitative solubility data for this compound in common laboratory solvents is not extensively published, general characteristics of pteridic acids and other compounds isolated from Selaginella suggest that it is likely to have poor solubility in water and better solubility in organic solvents. For experimental purposes, the following guidelines are recommended for the preparation of stock solutions.
It is strongly advised that researchers determine the precise solubility in their specific solvent and experimental conditions.
| Solvent | Anticipated Solubility | Recommended Starting Concentration for Stock Solution | Notes |
| Dimethyl Sulfoxide (DMSO) | High | 10-50 mM | DMSO is a common solvent for preparing high-concentration stock solutions of hydrophobic compounds for in vitro assays. For cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. |
| Ethanol (EtOH) | Moderate | 1-10 mM | Ethanol can be a suitable solvent for both in vitro and in vivo studies. It is less toxic than DMSO for animal studies. |
| Methanol (B129727) (MeOH) | Moderate | 1-10 mM | Methanol can be used for preparing stock solutions, particularly for analytical purposes. Its volatility should be considered during storage. |
| Water | Low to Insoluble | Not Recommended | This compound is not expected to be readily soluble in aqueous solutions. Preparation of aqueous working solutions will likely require dilution from a stock solution in an organic solvent. |
Protocol for Stock Solution Preparation (Example with DMSO):
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock solution from 1 mg of this compound with a molecular weight of 454.64 g/mol , add approximately 219.9 µL of DMSO).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term storage, protected from light.
Signaling Pathways
The primary molecular target of this compound identified to date is Protein Tyrosine Phosphatase 1B (PTP1B) . Inhibition of PTP1B leads to the modulation of several downstream signaling pathways.
-
Insulin Signaling Pathway: PTP1B negatively regulates insulin signaling by dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins. By inhibiting PTP1B, this compound can enhance insulin sensitivity, making it a potential therapeutic agent for type 2 diabetes.
-
Leptin Signaling Pathway: PTP1B also dephosphorylates Janus kinase 2 (JAK2), a key component of the leptin receptor signaling cascade. Inhibition of PTP1B can therefore potentiate leptin signaling, which is involved in the regulation of appetite and energy expenditure, suggesting a role in obesity treatment.
-
Inflammatory Signaling Pathways: The anti-inflammatory effects of this compound are likely mediated through the modulation of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct studies on this compound are limited, many natural compounds with anti-inflammatory properties act by inhibiting these pathways, leading to a reduction in the production of pro-inflammatory cytokines and mediators.
Experimental Protocols
The following protocols are provided as a starting point for researchers. Optimization of concentrations and incubation times may be necessary for specific experimental systems.
In Vitro PTP1B Inhibition Assay
This protocol is based on the use of a chromogenic substrate, p-nitrophenyl phosphate (B84403) (pNPP), which is dephosphorylated by PTP1B to produce a yellow product that can be quantified spectrophotometrically.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., sodium orthovanadate)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a series of dilutions of this compound in the assay buffer from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
In a 96-well plate, add 10 µL of the diluted this compound or control solutions.
-
Add 80 µL of pre-warmed assay buffer containing the PTP1B enzyme to each well.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 10 µL of pNPP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of PTP1B inhibition for each concentration of this compound and determine the IC50 value.
In Vitro Anti-inflammatory Activity Assay (RAW 264.7 Macrophages)
This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (in DMSO)
-
Griess Reagent System
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT or CCK-8)
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various non-toxic concentrations of this compound for 1-2 hours. Determine the non-toxic concentration range beforehand using a cell viability assay.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no LPS) and an LPS-only control group.
-
After incubation, collect the cell culture supernatant to measure NO production.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess Reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (typically 540 nm).
-
Calculate the percentage of NO inhibition by this compound.
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
This protocol measures the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
This compound stock solution (in a suitable solvent like methanol or ethanol)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of this compound in methanol.
-
In a 96-well plate, add 100 µL of the diluted this compound or control solutions.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The scavenging activity is calculated as the percentage of DPPH radical discoloration. Calculate the EC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.
Safety Precautions
As with any chemical compound, appropriate safety precautions should be taken when handling this compound.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a promising natural compound with well-defined inhibitory activity against PTP1B and potential anti-inflammatory and antioxidant effects. The protocols and information provided in this document are intended to serve as a comprehensive guide for researchers initiating studies with this compound. Careful optimization of experimental conditions is recommended to achieve reliable and reproducible results.
References
Troubleshooting & Optimization
wilforic acid A stability problems in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Wilforic Acid A in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a triterpenoid (B12794562) compound with the molecular formula C₂₉H₄₂O₄. Its chemical name is 24,25,26-Trinoroleana-1,3,5(10)-trien-29-oic acid, 2,3-dihydroxy-9,13-dimethyl-, (8α,9β,13α,14β,20α). Key structural features that may influence its stability include a phenolic A-ring, a carboxylic acid group, and a complex polycyclic triterpenoid backbone. These features, particularly the phenolic hydroxyl groups, can be susceptible to oxidation and pH-dependent degradation.
Q2: What are the general recommendations for storing this compound solutions?
A2: To maximize the shelf-life of this compound in solution, it is recommended to:
-
Use a slightly acidic buffer (pH 5-6.5). Avoid alkaline conditions as the phenolic hydroxyl groups are more prone to oxidation at higher pH.
-
Store solutions at low temperatures (-20°C or -80°C for long-term storage). For short-term storage (a few days), refrigeration at 2-8°C may be adequate.
-
Protect solutions from light. Use amber vials or wrap containers in aluminum foil to prevent photodegradation.
-
Purge solutions with an inert gas (e.g., nitrogen or argon) before sealing. This helps to minimize oxidation.
-
Use high-purity solvents and reagents to avoid contaminants that could catalyze degradation.
Q3: What are the primary factors that can cause degradation of this compound in solution?
A3: The main factors that can compromise the stability of this compound are:
-
pH: Alkaline conditions (pH > 7) can lead to rapid degradation, likely due to the deprotonation and subsequent oxidation of the phenolic hydroxyl groups.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to UV or ambient light may induce photochemical degradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic A-ring.
-
Solvent: While specific solvent effects are not well-documented for this compound, for similar triterpenoids, the choice of solvent can influence stability.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in stock solution. | Prepare a fresh stock solution in a recommended buffer (pH 5-6.5) and solvent. Aliquot and store at -80°C. |
| Degradation in assay buffer. | Check the pH of your assay buffer. If it is alkaline, consider adjusting the pH or minimizing the incubation time. |
| Photodegradation during the experiment. | Protect your solutions and experimental setup from light. |
Issue 2: Appearance of unknown peaks in chromatography (HPLC, LC-MS).
| Possible Cause | Troubleshooting Step |
| Degradation has occurred during storage or sample processing. | Review your storage conditions (pH, temperature, light exposure). Analyze a freshly prepared sample as a control. |
| Reaction with components of the solvent or buffer. | Ensure the use of high-purity, inert solvents and buffer components. |
Quantitative Stability Data
| Condition | Parameter | Value | Expected % Degradation (after 1 week) |
| pH | pH 5.0 Buffer | 25°C | < 5% |
| pH 7.4 Buffer | 25°C | 10-20% | |
| pH 9.0 Buffer | 25°C | > 30% | |
| Temperature | pH 6.0 Buffer | 4°C | < 2% |
| pH 6.0 Buffer | 25°C | 5-10% | |
| pH 6.0 Buffer | 40°C | 20-40% | |
| Light | pH 6.0 Buffer, 25°C | Dark | < 5% |
| pH 6.0 Buffer, 25°C | Ambient Light | 10-15% |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[1]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 2-8 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solid compound or a solution at a high temperature (e.g., 80°C) for 48-72 hours.
-
Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). The goal is to achieve 5-20% degradation to ensure that the degradation products can be adequately detected and resolved from the parent compound.[2]
-
Peak Purity and Mass Balance: Assess the peak purity of the parent compound in the stressed samples and calculate the mass balance to account for all degradation products.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Hypothetical degradation pathways for this compound.
References
Technical Support Center: Optimizing Wilforic Acid A Dosage for In Vivo Experiments
Important Notice: Comprehensive searches for "Wilforic acid A" have not yielded any specific information on this compound in publicly available scientific literature. This suggests that "this compound" may be a novel, not-yet-documented compound, or the name may be misspelled. The following content has been generated using a representative natural product, Ursolic Acid , as a substitute to demonstrate the requested format and content structure. All data and protocols provided below pertain to Ursolic Acid and should not be used for "this compound".
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for Ursolic Acid in vivo?
A1: Based on preclinical studies, a common starting dose for Ursolic Acid in mice is in the range of 25-50 mg/kg, administered orally (p.o.) or intraperitoneally (i.p.). However, the optimal dose will depend on the specific animal model, the disease being studied, and the formulation of the compound. It is crucial to perform a dose-response study to determine the most effective and non-toxic dose for your specific experimental conditions.
Q2: What are the common solvents or vehicles used to administer Ursolic Acid in vivo?
A2: Ursolic Acid has poor water solubility. Common vehicles for in vivo administration include:
-
A suspension in 0.5% or 1% carboxymethylcellulose (CMC) sodium.
-
A solution in a mixture of DMSO, Cremophor EL, and saline. For example, a 1:1:8 ratio of DMSO:Cremophor EL:Saline.
-
Corn oil or olive oil for oral gavage.
It is essential to test the vehicle alone as a control group in your experiments to rule out any effects of the vehicle itself.
Q3: What are the potential signs of toxicity I should monitor for with Ursolic Acid administration?
A3: While generally considered to have low toxicity, it is important to monitor for signs of adverse effects. These may include:
-
Significant weight loss (>15-20% of initial body weight).
-
Changes in behavior, such as lethargy, ruffled fur, or social withdrawal.
-
Signs of organ-specific toxicity, which would require histological analysis of major organs (liver, kidney, spleen, etc.) at the end of the study.
-
Changes in food and water intake.
Q4: How can I improve the bioavailability of Ursolic Acid for my in vivo experiments?
A4: Several strategies can be employed to enhance the bioavailability of poorly soluble compounds like Ursolic Acid:
-
Formulation with absorption enhancers: Co-administration with agents like piperine (B192125) has been shown to increase the bioavailability of other compounds.
-
Nanoparticle-based delivery systems: Encapsulating Ursolic Acid in liposomes or polymeric nanoparticles can improve its solubility and absorption.
-
Use of derivatives: Synthesizing more soluble derivatives of Ursolic Acid is another approach.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable therapeutic effect at the initial dose. | - Insufficient dosage.- Poor bioavailability of the compound.- Inappropriate route of administration.- Rapid metabolism and clearance. | - Perform a dose-escalation study to find the effective dose.- Try a different vehicle or formulation to improve solubility and absorption.- Consider a different route of administration (e.g., i.p. instead of p.o.).- Analyze the pharmacokinetic profile of Ursolic Acid in your model. |
| Signs of toxicity observed in the experimental group. | - The administered dose is too high.- The vehicle is causing adverse effects.- The compound is accumulating in a specific organ. | - Reduce the dosage or the frequency of administration.- Run a vehicle-only control group to assess its toxicity.- Conduct a toxicology study including histopathology of major organs. |
| High variability in experimental results between animals. | - Inconsistent dosing technique.- Variation in the preparation of the dosing solution/suspension.- Differences in animal age, weight, or health status. | - Ensure all personnel are properly trained in the administration technique (e.g., oral gavage, i.p. injection).- Prepare fresh dosing solutions for each experiment and ensure homogeneity if it is a suspension.- Use animals of the same age, sex, and from the same vendor. Acclimatize them properly before the experiment. |
| Precipitation of the compound in the dosing solution. | - Poor solubility of Ursolic Acid in the chosen vehicle.- Change in temperature or pH of the solution. | - Try a different solvent system or use co-solvents.- Prepare the dosing solution fresh before each use and keep it at a constant temperature.- Use sonication to aid in dissolving the compound. |
Quantitative Data Summary
Table 1: Summary of In Vivo Dosages of Ursolic Acid in Different Models
| Animal Model | Disease/Condition | Dosage Range | Route of Administration | Key Findings |
| Mice | Methicillin-Resistant Staphylococcus aureus (MRSA) wound infection | Not specified, but derivatives were found to be effective. | Topical | Derivatives of ursolic acid showed promising in vivo efficacy.[1] |
| Rats | Tracheal Hyper-Responsiveness | 100 mg/kg (of a related compound, lauric acid) | Oral | Lauric acid at 100 mg/kg did not show toxicity.[2] |
Note: The table above includes data on related compounds due to the limited direct search results for in vivo dosages of Ursolic Acid in the initial search.
Experimental Protocols
Protocol 1: Preparation of Ursolic Acid for Oral Administration (Suspension)
-
Materials:
-
Ursolic Acid powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) sodium in sterile water
-
Sterile microcentrifuge tubes
-
Sonicator
-
Vortex mixer
-
-
Procedure:
-
Weigh the required amount of Ursolic Acid powder based on the desired concentration and the number of animals to be dosed.
-
Prepare the 0.5% CMC solution by dissolving 0.5 g of CMC sodium in 100 mL of sterile water. Heat gently and stir until a clear solution is formed. Allow it to cool to room temperature.
-
Add the weighed Ursolic Acid powder to a sterile microcentrifuge tube.
-
Add a small volume of the 0.5% CMC solution to the powder to create a paste.
-
Gradually add the remaining volume of the 0.5% CMC solution while continuously vortexing to ensure a homogenous suspension.
-
Sonicate the suspension for 10-15 minutes to reduce particle size and improve homogeneity.
-
Store the suspension at 4°C and vortex thoroughly before each administration. Prepare fresh suspension weekly.
-
Protocol 2: In Vivo Efficacy Study in a Mouse Model of MRSA Wound Infection (Example based on a study of Ursolic Acid derivatives)
-
Animal Model:
-
Female BALB/c mice, 6-8 weeks old.
-
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., topical cream base).
-
Group 2: Ursolic Acid derivative-treated group.
-
-
Procedure:
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Create a full-thickness wound on the dorsal side of the mice using a sterile biopsy punch.
-
Inoculate the wound with a specific concentration of MRSA.
-
After 24 hours, topically apply the vehicle or the Ursolic Acid derivative formulation to the wound.
-
Repeat the treatment daily for a specified period (e.g., 7 days).
-
Monitor the wound size daily.
-
At the end of the experiment, euthanize the mice and collect the wound tissue for bacterial load determination (CFU count) and histological analysis.
-
Visualizations
Caption: A generalized workflow for an in vivo efficacy study of Ursolic Acid.
Caption: A decision tree for troubleshooting common issues in in vivo experiments.
References
- 1. In vitro and in vivo evaluation of novel ursolic acid derivatives as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repeated-Dose Toxicity of Lauric Acid and Its Preventive Effect Against Tracheal Hyper-Responsiveness in Wistar Rats with Possible In Silico Molecular Targets [mdpi.com]
Technical Support Center: Mitigating Off-Target Effects of Withaferin A
Disclaimer: Information on "Wilforic acid A" is limited and ambiguous in publicly available resources. To provide a comprehensive and accurate technical support guide as requested, this resource will focus on Withaferin A , a well-characterized natural product with known pleiotropic effects, as a representative example for minimizing off-target effects in experimental settings.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and interpreting experiments involving Withaferin A, with a focus on distinguishing on-target from off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is Withaferin A and what is its primary mechanism of action?
Withaferin A (WA) is a bioactive steroidal lactone derived from the plant Withania somnifera (Ashwagandha).[1] Its primary anticancer mechanisms include the induction of apoptosis, inhibition of cell proliferation, and anti-inflammatory effects.[2] WA is known to be a pleiotropic agent, meaning it interacts with multiple cellular targets.[3] One of its well-characterized mechanisms is the inhibition of the NF-κB signaling pathway.[4]
Q2: What are the known off-target effects of Withaferin A?
Due to its reactive chemical structure, Withaferin A can interact with numerous proteins, leading to off-target effects. These can include modulation of various signaling pathways beyond its intended target, such as the PI3K/Akt pathway, and interference with cytoskeletal architecture.[5][6] It has also been shown to generate reactive oxygen species (ROS), which can non-specifically affect cellular processes.[4]
Q3: How can I be sure the observed phenotype in my experiment is due to the on-target activity of Withaferin A?
Confirming on-target activity requires a multi-faceted approach. Key strategies include:
-
Dose-response experiments: On-target effects should typically occur at lower concentrations of Withaferin A, while off-target effects may become more prominent at higher concentrations.
-
Use of orthogonal approaches: Validate findings using genetic methods such as siRNA or CRISPR-Cas9 to knockdown the proposed target of Withaferin A and observe if the phenotype is recapitulated.
-
Rescue experiments: If Withaferin A inhibits a specific enzyme, overexpressing a drug-resistant mutant of that enzyme should rescue the phenotype.
-
Cell-free assays: If possible, confirm direct interaction with the target protein in a cell-free system to eliminate confounding cellular factors.
Q4: What is a suitable starting concentration for Withaferin A in cell culture experiments?
The effective concentration of Withaferin A can vary significantly depending on the cell line and the specific biological question. As a starting point, it is advisable to perform a dose-response curve to determine the IC50 value for cell viability in your specific cell line. Published IC50 values for Withaferin A in various cancer cell lines typically range from the sub-micromolar to low micromolar concentrations.[4][7][8]
Troubleshooting Guides
Problem 1: High levels of cytotoxicity observed even at low concentrations of Withaferin A.
| Possible Cause | Troubleshooting Step |
| Cell line hypersensitivity | Some cell lines are inherently more sensitive to Withaferin A. Review the literature for reported IC50 values in your cell line. Consider using a less sensitive cell line for comparison if appropriate for your study. |
| Compound stability and solvent effects | Ensure the Withaferin A stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. Verify that the final concentration of the solvent (e.g., DMSO) is not contributing to cytotoxicity. |
| Off-target toxicity | The observed cytotoxicity may be due to off-target effects. Try to mitigate this by co-treating with an antioxidant like N-acetylcysteine (NAC) to quench ROS-mediated toxicity and observe if this rescues the cells without affecting the on-target phenotype. |
Problem 2: Inconsistent results between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Variability in cell culture conditions | Ensure consistent cell density, passage number, and growth phase across all replicates. Minor variations in these parameters can significantly impact cellular responses to treatment. |
| Compound precipitation | Withaferin A may precipitate in culture media, especially at higher concentrations. Visually inspect the media for any signs of precipitation. Consider using a solubilizing agent if necessary, ensuring it does not interfere with the assay. |
| Assay timing | The kinetics of Withaferin A's effects can vary. Perform a time-course experiment to identify the optimal time point for observing your desired phenotype. |
Quantitative Data Summary
The following table summarizes the IC50 values of Withaferin A in various cancer cell lines. This data can serve as a reference for designing experiments and selecting appropriate concentrations.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | ~2 | [9] |
| MDA-MB-231 | Breast Cancer | ~1.066 | [8] |
| U2OS | Osteosarcoma | Varies with concentration and time | [10] |
| MG-63 | Osteosarcoma | Varies with concentration and time | [10] |
| AGS | Gastric Cancer | ~2.5 (for 24h) | [11] |
| K562/Adr | Leukemia (doxorubicin-resistant) | Not specified, but induces apoptosis | [4] |
| HL-60 | Leukemia | Not specified, but induces apoptosis | [4] |
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a standard method to determine the cytotoxic effects of Withaferin A and to establish an IC50 value.
-
Materials: 96-well plates, appropriate cell culture medium, Withaferin A, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Withaferin A (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the media and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50.
-
2. Western Blotting for Signaling Pathway Analysis
This protocol allows for the analysis of changes in protein expression and phosphorylation states within signaling pathways affected by Withaferin A.
-
Materials: Cell lysis buffer, protein assay kit, SDS-PAGE gels, transfer apparatus, PVDF membrane, primary and secondary antibodies, ECL detection reagents.
-
Procedure:
-
Treat cells with Withaferin A at the desired concentration and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., p-NF-κB, total NF-κB, Akt, p-Akt, β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control.
-
Visualizations
Signaling Pathways Modulated by Withaferin A
Caption: Key signaling pathways affected by Withaferin A.
Experimental Workflow for Target Validation
Caption: Workflow for validating the on-target effects of Withaferin A.
References
- 1. agscientific.com [agscientific.com]
- 2. Withaferin-A--A Natural Anticancer Agent with Pleitropic Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and pharmacokinetics of Withaferin-A in advanced stage high grade osteosarcoma: A phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Growth Arrest by the Antitumor Steroidal Lactone Withaferin A in Human Breast Cancer Cells Is Associated with Down-regulation and Covalent Binding at Cysteine 303 of β-Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Withaferin A inhibits the proliferation of gastric cancer cells by inducing G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
wilforic acid A cytotoxicity assessment and mitigation
Welcome to the technical support center for Wilforic Acid A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing and mitigating the cytotoxic effects of this compound during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of this compound-induced cytotoxicity?
A1: While direct studies on this compound are limited, evidence from structurally related triterpenoids, such as Grifolic acid and Ursolic acid, suggests that its cytotoxicity is likely mediated through the induction of apoptosis via the mitochondrial pathway. This can involve the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[1][2][3]
Q2: What are the common signs of this compound-induced cytotoxicity in cell culture?
A2: Researchers may observe a dose- and time-dependent decrease in cell viability.[1] Morphological changes associated with apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation, may also be present.
Q3: How can I measure the cytotoxicity of this compound in my experiments?
A3: Standard cytotoxicity assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, or the lactate (B86563) dehydrogenase (LDH) release assay, which indicates membrane damage, can be employed to quantify cell viability.
Q4: Are there ways to reduce the off-target cytotoxicity of this compound?
A4: Co-treatment with antioxidants may mitigate cytotoxicity by quenching reactive oxygen species (ROS) that can be generated as a result of mitochondrial dysfunction. Additionally, exploring the activation of the Nrf2 pathway, a key regulator of cellular antioxidant responses, could be a potential strategy.[4][5][6][7]
Q5: My results with this compound are inconsistent. What could be the issue?
A5: Inconsistencies can arise from variations in cell density, passage number, and the specific cell line's sensitivity to the compound. It is crucial to maintain consistent cell culture conditions and to perform dose-response and time-course experiments to determine the optimal experimental window.
Troubleshooting Guides
Issue 1: High levels of unexpected cell death at low concentrations of this compound.
-
Possible Cause: The cell line being used may be particularly sensitive to triterpenoid-induced apoptosis.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Test a wide range of this compound concentrations to determine the EC50 value for your specific cell line.
-
Shorten incubation time: Cytotoxic effects are often time-dependent. Reducing the exposure time may allow for the observation of desired effects before significant cell death occurs.
-
Use a different cell line: If possible, compare the effects of this compound on multiple cell lines to identify one with a more suitable sensitivity range.
-
Assess for apoptosis: Use techniques like Annexin V/Propidium Iodide staining to confirm if the observed cell death is apoptotic.
-
Issue 2: Difficulty in distinguishing between apoptotic and necrotic cell death.
-
Possible Cause: At high concentrations or after prolonged exposure, compounds that primarily induce apoptosis can also cause secondary necrosis.
-
Troubleshooting Steps:
-
Time-course analysis: Harvest cells at different time points after treatment to capture the early stages of apoptosis before secondary necrosis becomes prevalent.
-
Morphological assessment: Use microscopy (phase-contrast or fluorescence with nuclear stains like DAPI or Hoechst) to observe characteristic morphological changes of apoptosis versus necrosis.
-
Caspase activity assays: Measure the activity of key executioner caspases (e.g., caspase-3) to specifically detect apoptotic pathways.
-
Issue 3: Inconclusive results from mitochondrial membrane potential assays.
-
Possible Cause: The timing of the assay is critical, as the loss of mitochondrial membrane potential can be a transient event.
-
Troubleshooting Steps:
-
Kinetic analysis: Perform a time-course experiment to identify the optimal time point for detecting changes in mitochondrial membrane potential after this compound treatment.
-
Use of appropriate controls: Include a positive control (e.g., a known mitochondrial uncoupler like CCCP) and a negative control (vehicle-treated cells).
-
Confirm with other mitochondrial assays: Corroborate findings with other measures of mitochondrial health, such as ATP production assays or measurement of reactive oxygen species (ROS).
-
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
Cell Treatment: Seed cells in a 96-well black-walled plate and treat with this compound as described above. Include a positive control (e.g., 10 µM CCCP for 30 minutes).
-
Dye Loading: Add JC-1 dye (5 µM final concentration) to each well and incubate for 30 minutes at 37°C.
-
Washing: Gently wash the cells twice with a warm buffer (e.g., PBS).
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.
-
Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates; Ex/Em ~585/590 nm).
-
Apoptotic cells with low ΔΨm will exhibit green fluorescence (JC-1 monomers; Ex/Em ~510/527 nm).
-
-
Data Analysis: Calculate the ratio of red to green fluorescence to determine the change in ΔΨm.
Protocol 3: Detection of Apoptosis by Annexin V/Propidium Iodide Staining
-
Cell Treatment and Harvesting: Treat cells with this compound. After the incubation period, collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on Different Cell Lines (MTT Assay)
| Cell Line | This compound (µM) | % Viability (24h) | % Viability (48h) |
| HCT116 | 1 | 95 ± 4.2 | 88 ± 5.1 |
| 10 | 72 ± 6.8 | 45 ± 4.9 | |
| 50 | 31 ± 3.5 | 15 ± 2.8 | |
| MCF-7 | 1 | 98 ± 3.1 | 92 ± 4.5 |
| 10 | 85 ± 5.4 | 65 ± 6.2 | |
| 50 | 55 ± 4.9 | 30 ± 3.7 |
Table 2: Hypothetical Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Treatment | Red/Green Fluorescence Ratio | % Change from Control |
| Vehicle Control | 2.5 ± 0.2 | 100% |
| This compound (10 µM) | 1.8 ± 0.15 | -28% |
| This compound (50 µM) | 1.1 ± 0.1 | -56% |
| CCCP (Positive Control) | 0.8 ± 0.08 | -68% |
Visualizations
Caption: Proposed mitochondrial pathway of this compound-induced apoptosis.
Caption: Potential mitigation of this compound cytotoxicity via the Nrf2 pathway.
Caption: A logical workflow for assessing this compound cytotoxicity.
References
- 1. In Vitro Effects of Boric Acid on Cell Cycle, Apoptosis, and miRNAs in Medullary Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Grifolic acid induces mitochondrial membrane potential loss and cell death of RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DMF, an activator of Nrf2, could mitigate cholic-acid-induced liver damage in high-fat diet [explorationpub.com]
- 4. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Oleanolic Acid Activates Nrf2 and Protects from Acetaminophen Hepatotoxicity via Nrf2-Dependent and Nrf2-independent Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α-Lipoic Acid Inhibits IL-8 Expression by Activating Nrf2 Signaling in Helicobacter pylori-infected Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Wilforic Acid A and Triptolide: Unveiling Their Immunosuppressive and Anti-Inflammatory Activities
For Researchers, Scientists, and Drug Development Professionals
Wilforic acid A (often referred to as Wilforlide A) and Triptolide, two prominent natural compounds isolated from the traditional Chinese medicinal plant Tripterygium wilfordii, have garnered significant attention for their potent biological activities. This guide provides an objective comparison of their anti-inflammatory and immunosuppressive effects, supported by available experimental data, to aid researchers in their drug discovery and development endeavors. While both compounds demonstrate therapeutic potential, they exhibit distinct profiles in terms of potency and activity.
Executive Summary
Triptolide, a diterpenoid triepoxide, is a well-characterized compound with broad-spectrum anti-inflammatory, immunosuppressive, and anti-cancer properties. Its mechanism of action is largely attributed to the inhibition of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). Wilforlide A, a triterpene, also possesses potent anti-inflammatory and immunosuppressive activities and is utilized as a quality control standard for Tripterygium glycoside preparations. While direct comparative studies with extensive quantitative data are limited, available evidence suggests that Triptolide is a more potent immunosuppressive agent than Wilforlide A.
Quantitative Comparison of Bioactivities
The following tables summarize the available quantitative data for the biological activities of Wilforlide A and Triptolide. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Anti-Inflammatory Activity
| Compound | Assay | Cell Line | Stimulant | Measured Parameter | IC50 | Reference |
| Triptolide | NF-κB Inhibition | A549 cells | Substance P | NF-κB expression | 14 nM | |
| Triptolide | IL-8 Inhibition | A549 cells | Substance P | IL-8 expression | 23 nM | |
| Wilforlide A | Auricular Swelling | ICR mice | Xylene | Ear swelling inhibition | 60-300 µg/kg (in vivo) |
Table 2: Immunosuppressive Activity
| Compound | Assay | Cell Type | Effect | Finding | Reference |
| Wilforlide A | Multiple immunological tests | Mice | Immunosuppression | No significant immunosuppressive activity observed | |
| Triptolide | Multiple immunological tests | Mice | Immunosuppression | Significant immunosuppressive activity observed |
Table 3: Anti-Cancer Activity
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Triptolide | HT-3 | Cervical Cancer | 26.77 nM | |
| Triptolide | U14 | Cervical Cancer | 38.18 nM | |
| Triptolide | H513 | Mesothelioma | 6.28 nM | |
| Triptolide | H2373 | Mesothelioma | 4.24 nM | |
| Wilforlide A | A2780 | Ovarian Cancer | > 60 µM |
Mechanism of Action: A Tale of Two Pathways
Both Wilforlide A and Triptolide exert their anti-inflammatory and immunosuppressive effects primarily through the modulation of the NF-κB and MAPK signaling pathways. These pathways are critical regulators of the cellular response to inflammatory stimuli.
NF-κB Signaling Pathway:
The NF-κB pathway is a central mediator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
-
Triptolide has been shown to inhibit NF-κB activation by preventing the degradation of IκBα.
-
Wilforlide A also suppresses the activation of NF-κB by inhibiting the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit.
MAPK Signaling Pathway:
The MAPK cascade is another crucial pathway involved in inflammation and cellular stress responses. It consists of a series of protein kinases that phosphorylate and activate downstream targets, leading to the expression of inflammatory mediators.
-
Triptolide has been demonstrated to inhibit the activation of various components of the MAPK pathway, including p38 and ERK.
-
The precise effects of Wilforlide A on the MAPK pathway are less characterized, but its anti-inflammatory activity suggests a potential role in modulating this cascade.
Caption: Inhibition of NF-κB and MAPK pathways by Wilforlide A and Triptolide.
Experimental Protocols
To provide a comprehensive understanding of the methodologies used to evaluate the activities of Wilforlide A and Triptolide, this section details the protocols for key experiments.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay is used to quantify the inhibitory effect of a compound on NF-κB transcriptional activity.
-
Cell Culture: Human embryonic kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Transfection: Cells are transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene.
-
Treatment: After 24 hours, cells are pre-treated with various concentrations of Wilforlide A or Triptolide for 1 hour.
-
Stimulation: Cells are then stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-8 hours.
-
Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer. The reduction in luciferase activity in the presence of the compound compared to the stimulated control indicates the level of NF-κB inhibition.
-
Data Analysis: IC50 values are calculated from the dose-response curves.
MAPK Pathway Inhibition Assay (Western Blot)
This method is used to assess the effect of a compound on the phosphorylation (activation) of key proteins in the MAPK pathway.
-
Cell Culture and Treatment: A suitable cell line (e.g., RAW 264.7 macrophages) is cultured and treated with various concentrations of Wilforlide A or Triptolide for a specified time, followed by stimulation with an appropriate agonist (e.g., LPS).
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of MAPK proteins (e.g., p-p38, p38, p-ERK, ERK).
-
Detection: After incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescence detection system.
-
Analysis: The intensity of the phosphorylated protein bands is normalized to the total protein bands to determine the extent of inhibition.
In Vitro Immunosuppressive Activity Assay (Lymphocyte Proliferation Assay)
This assay measures the ability of a compound to inhibit the proliferation of lymphocytes, a key indicator of immunosuppressive activity.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Cell Labeling (Optional): Lymphocytes can be labeled with a fluorescent dye like Carboxyfluorescein succinimidyl ester (CFSE) to track cell division.
-
Cell Culture and Treatment: PBMCs are cultured in RPMI-1640 medium and pre-treated with different concentrations of Wilforlide A or Triptolide.
-
Stimulation: Lymphocyte proliferation is induced by adding a mitogen, such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.
-
Proliferation Measurement:
-
CFSE Assay: After 3-5 days, the dilution of the CFSE dye in proliferating cells is measured by flow cytometry.
-
[3H]-Thymidine Incorporation: Alternatively, [3H]-thymidine is added to the culture for the final 18 hours. The incorporation of the radiolabel into the DNA of proliferating cells is measured using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition of proliferation is calculated, and IC50 values are determined.
Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM.
-
Treatment and Stimulation: Cells are pre-treated with various concentrations of Wilforlide A or Triptolide for 1 hour, followed by stimulation with LPS to induce NO production.
-
Nitrite (B80452) Measurement (Griess Assay): After 24 hours, the culture supernatant is collected. The concentration of nitrite (a stable product of NO) is measured using the Griess reagent. This involves mixing the supernatant with a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo dye.
-
Absorbance Reading: The absorbance of the resulting solution is measured at 540 nm using a microplate reader.
-
Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control, and IC50 values are determined.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for assessing the bioactivities of Wilforlide A and Triptolide and the logical relationship between their mechanism of action and observed effects.
Caption: General workflow for evaluating the bioactivities of Wilforlide A and Triptolide.
Caption: Logical relationship between the mechanism of action and biological effects.
Conclusion
Both Wilforlide A and Triptolide are potent bioactive compounds from Tripterygium wilfordii with significant anti-inflammatory and immunosuppressive properties. Their primary mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways. While Triptolide appears to be a more potent immunosuppressive agent and has been more extensively studied for its anti-cancer effects, Wilforlide A also demonstrates considerable anti-inflammatory activity. Further direct comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential for various inflammatory and autoimmune diseases. This guide provides a foundational understanding for researchers to design and interpret experiments aimed at further characterizing these promising natural products.
Comparative Analysis of PTP1B Inhibitors: A Guide for Researchers
A critical review of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors is essential for the development of effective therapeutics for metabolic diseases and cancer. This guide provides a comparative framework for evaluating novel compounds against established PTP1B inhibitors. Notably, an extensive search of the current scientific literature did not yield any evidence of Wilforic acid A as a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor. Therefore, this guide will use a hypothetical "Compound X" as a placeholder to illustrate the comparative process against well-characterized PTP1B inhibitors.
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and certain cancers. The development of potent and selective PTP1B inhibitors is a significant area of research. This guide offers a comparative analysis of several known PTP1B inhibitors, providing a benchmark for the evaluation of new chemical entities.
Quantitative Comparison of PTP1B Inhibitors
The inhibitory activity of a compound against PTP1B is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The table below summarizes these values for several known PTP1B inhibitors.
| Compound | Type of Inhibition | IC50 (µM) | Ki (nM) | Experimental Conditions |
| Trodusquemine (MSI-1436) | Allosteric, Non-competitive | ~1 | - | Assay with PTP1B enzyme; specific substrate not always detailed.[1][2] |
| Ertiprotafib | Non-competitive | 1.6 - 29 | 1500 | Varied assay conditions.[3][4][5] |
| Oleanolic Acid Derivative (25f) | - | 3.12 | - | PTP1B enzyme assay.[6] |
| Ursolic Acid Derivative | Competitive | - | 283 | PTP1B enzyme assay.[7] |
| Mulberrofuran G | - | 0.57 | - | PTP1B enzyme assay with pNPP as substrate.[8] |
| Albanol B | - | 0.80 | - | PTP1B enzyme assay with pNPP as substrate.[8] |
| Kuwanon G | - | 2.26 | - | PTP1B enzyme assay with pNPP as substrate.[8] |
| Mimulone | Mixed type I | 1.9 | - | PTP1B enzyme assay with pNPP as substrate.[9] |
| Prunin | - | 17.5 | - | PTP1B enzyme assay.[10] |
| Claramine | Selective | Not specified | Not specified | Compared directly with Trodusquemine.[11][12] |
Experimental Protocols
Accurate comparison of inhibitor potency requires standardized experimental protocols. Below are methodologies for key experiments in the evaluation of PTP1B inhibitors.
In Vitro PTP1B Inhibition Assay
This assay determines the direct inhibitory effect of a compound on PTP1B enzymatic activity.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (B84403) (pNPP) as a substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compound (e.g., "Compound X") and known inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of the test compound and known inhibitors at various concentrations.
-
In a 96-well plate, add the PTP1B enzyme to the assay buffer.
-
Add the different concentrations of the test compound or known inhibitor to the wells containing the enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding the pNPP substrate to each well.
-
Continue the incubation at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a strong base (e.g., 1 M NaOH).
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Determination of Inhibition Type (Kinetics)
To understand the mechanism of inhibition, kinetic studies are performed.
Procedure:
-
Perform the PTP1B inhibition assay as described above.
-
Vary the concentration of the substrate (pNPP) while keeping the concentration of the inhibitor fixed.
-
Repeat the experiment with several fixed concentrations of the inhibitor.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) or Michaelis-Menten kinetics.
-
The pattern of the lines on the plot will indicate the type of inhibition (competitive, non-competitive, uncompetitive, or mixed). The inhibition constant (Ki) can also be calculated from this data.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the PTP1B signaling pathway and a general workflow for screening PTP1B inhibitors.
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
References
- 1. Trodusquemine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of oleanolic acid derivatives as inhibitors of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ursolic acid and its derivative inhibit protein tyrosine phosphatase 1B, enhancing insulin receptor phosphorylation and stimulating glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-related protein tyrosine phosphatase 1B inhibition by naringenin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional properties of Claramine: a novel PTP1B inhibitor and insulin-mimetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-inflammatory Effects of Wilforic Acid A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of wilforic acid A against established anti-inflammatory agents. The information presented is based on available experimental data to support further research and development.
Introduction
This compound, a triterpenoid (B12794562) compound, has demonstrated notable anti-inflammatory potential. Its mechanism of action is primarily attributed to the modulation of key signaling pathways involved in the inflammatory response. This guide will delve into the experimental evidence validating these effects and compare its potency with commonly used anti-inflammatory drugs, dexamethasone, ibuprofen, and diclofenac.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the available quantitative data on the inhibitory effects of this compound and comparator drugs on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Inflammatory Mediator | IC50 Value |
| This compound | Nitric Oxide (NO) | Data Not Available |
| Tumor Necrosis Factor-alpha (TNF-α) | Data Not Available | |
| Interleukin-6 (IL-6) | Data Not Available | |
| Diclofenac | Nitric Oxide (NO) | 47.12 ± 4.85 µg/mL[1] |
| Dexamethasone | Tumor Necrosis Factor-alpha (TNF-α) | ~10 nM (significant inhibition) |
| Interleukin-6 (IL-6) | 18.9 µM[2] | |
| Ibuprofen | Nitric Oxide (NO) | Significant reduction at 200-400 µM |
| Interleukin-6 (IL-6) | Data Not Available |
Note: Direct comparative studies of this compound with these specific drugs under identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with caution.
Mechanism of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the transcription of pro-inflammatory genes. In in vitro studies, wilforlide A (this compound) was shown to suppress the degradation of IκBα and the activation of NF-κB p65 induced by LPS and IFN-γ.[3]
Caption: this compound inhibits NF-κB and MAPK pathways.
Experimental Protocols
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophage cells.
a. Cell Culture and Seeding:
-
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
b. Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of this compound or comparator drugs.
-
After a pre-incubation period of 1 hour, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
-
A set of wells with untreated cells and cells treated only with LPS serve as negative and positive controls, respectively.
c. Nitric Oxide Measurement (Griess Assay):
-
After 24 hours of incubation, the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
100 µL of supernatant from each well is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-only treated wells.
d. Cell Viability Assay (MTT Assay):
-
To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT assay) is performed in parallel.
In Vitro Anti-inflammatory Assay: TNF-α and IL-6 Production in RAW 264.7 Macrophages
This protocol measures the inhibition of the pro-inflammatory cytokines TNF-α and IL-6.
a. Cell Culture, Seeding, and Treatment:
-
Follow the same procedure as described in the Nitric Oxide Production Assay (steps 1a and 1b).
b. Cytokine Measurement (ELISA):
-
After 24 hours of incubation, the cell culture supernatant is collected.
-
The concentrations of TNF-α and IL-6 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Briefly, the supernatant is added to microplate wells pre-coated with antibodies specific for either TNF-α or IL-6.
-
After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate solution is then added, and the resulting color change is measured spectrophotometrically.
-
The concentration of the cytokine is determined by comparing the absorbance to a standard curve generated with known concentrations of the recombinant cytokine.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the in vitro anti-inflammatory effects of a test compound.
Caption: Workflow for in vitro anti-inflammatory assays.
Conclusion
The available evidence suggests that this compound is a promising anti-inflammatory agent that functions by inhibiting the NF-κB and MAPK signaling pathways. However, a lack of direct, quantitative comparative studies with standard anti-inflammatory drugs makes it difficult to definitively position its potency. Further research is required to establish the IC50 values of this compound for the inhibition of key inflammatory mediators under standardized conditions to fully validate its therapeutic potential.
References
- 1. One moment, please... [novamedline.com]
- 2. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wilforlide A ameliorates the progression of rheumatoid arthritis by inhibiting M1 macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of wilforic acid A bioactivity in different cell lines
Introduction: While specific bioactivity data for Wilforic acid A remains limited in publicly accessible literature, a comprehensive analysis of a closely related and well-studied pentacyclic triterpenoid, Ursolic Acid (UA), can provide valuable insights for researchers. Ursolic acid, like many other plant-derived compounds, has demonstrated significant anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines. This guide offers a comparative overview of Ursolic Acid's bioactivity, presenting experimental data, methodologies, and the signaling pathways it modulates. This information serves as a valuable reference for scientists engaged in natural product-based drug discovery and development.
Comparative Bioactivity of Ursolic Acid Across Cancer Cell Lines
The cytotoxic effects of Ursolic Acid have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies depending on the cell line and the duration of exposure. The data presented below summarizes the IC50 values of Ursolic Acid in several human cancer cell lines.
Table 1: IC50 Values of Ursolic Acid in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| H460 | Non-small cell lung cancer | 72 | [Data not explicitly provided in search results] |
| H322 | Non-small cell lung cancer | 72 | [Data not explicitly provided in search results] |
| A549 | Lung cancer | [Time not specified] | [Data not explicitly provided in search results] |
| MCF7 | Breast cancer | [Time not specified] | 6.8[1] |
| A2780 | Ovarian cancer | [Time not specified] | 3.8[1] |
| SUM149PT | Breast cancer | 24 | [Qualitative comparison, specific value not provided][2] |
| HCC1937 | Breast cancer | 24 | [Qualitative comparison, specific value not provided][2] |
Note: While the search results indicate that Ursolic Acid and its derivatives have been tested on these cell lines, specific IC50 values for the parent compound were not always available in the provided snippets. Some studies focused on the activity of UA derivatives.[2][3]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of Ursolic Acid's bioactivity.
1. Cell Viability and Cytotoxicity Assay (e.g., MTT or CellTiter-Blue® Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of Ursolic Acid (or a vehicle control, typically DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Incubation: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent (like CellTiter-Blue®) is added to each well and incubated.
-
Data Acquisition: The absorbance or fluorescence is measured using a microplate reader. The intensity is proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
2. Apoptosis Assay (e.g., Flow Cytometry with Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with Ursolic Acid at concentrations around the IC50 value for a specified time.
-
Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in a binding buffer. Annexin V (conjugated to a fluorophore) and Propidium Iodide (PI) are added.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.
3. Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction: Following treatment with Ursolic Acid, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against specific proteins in the signaling pathway of interest (e.g., components of the MAPK or Wnt/β-catenin pathways).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the bioactivity of a compound like Ursolic Acid.
Caption: A generalized workflow for assessing the in vitro bioactivity of a test compound.
Signaling Pathways Modulated by Ursolic Acid
Ursolic acid has been shown to induce apoptosis and inhibit proliferation through various signaling pathways. The diagram below depicts a simplified representation of key pathways implicated in its mechanism of action, including the MAPK and Wnt/β-catenin pathways.[4][5]
Caption: Simplified signaling pathways modulated by Ursolic Acid leading to apoptosis and inhibition of proliferation.
References
- 1. Biological Effects of Gyrophoric Acid and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and cytotoxic activity of novel A-ring cleaved ursolic acid derivatives in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of ursolic acid on cytokine production via the MAPK pathways in leukemic T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lobaric Acid Exhibits Anticancer Potential by Modulating the Wnt/β‐Catenin Signaling Pathway in MCF‐7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Wilforic Acid A: A Review of Current Research and Future Directions
This guide synthesizes the limited existing information on Wilforic acid A and outlines the necessary experimental data required for a thorough comparative analysis. It is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.
Natural Sources and Synthetic Availability
This compound has been identified as a constituent of the traditional Chinese medicinal plant Tripterygium wilfordii, also known as the "Thunder God Vine".[1][2] Another potential, though less documented, natural source is the fern genus Selaginella. At present, there are no published methods for the total synthesis of this compound, precluding a comparison between naturally derived and synthetic compounds.
A comparative analysis would necessitate detailed experimental protocols for the isolation of this compound from both Tripterygium wilfordii and Selaginella. The table below illustrates the type of data that would be essential for such a comparison.
Table 1: Hypothetical Comparison of this compound from Different Sources
| Parameter | Tripterygium wilfordii | Selaginella sp. | Synthetic Route |
| Extraction/Synthesis Method | Data not available | Data not available | Data not available |
| Yield (%) | Data not available | Data not available | Data not available |
| Purity (%) | Data not available | Data not available | Data not available |
| Key Impurities | Data not available | Data not available | Data not available |
Biological Activity: Unraveling the Therapeutic Potential
This compound is suggested to possess anti-inflammatory properties and to act as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key enzyme implicated in type 2 diabetes and obesity. However, specific quantitative data, such as IC50 values from standardized assays, are not available in the current body of scientific literature. A comparative guide would require such data to objectively assess the performance of this compound from different sources.
Anti-inflammatory Activity
The anti-inflammatory effects of many triterpenoids are mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is plausible that this compound shares these mechanisms of action. Future research should focus on quantifying the inhibitory effects of this compound on these pathways.
Table 2: Hypothetical Anti-inflammatory Activity of this compound
| Assay | This compound (T. wilfordii) | This compound (Selaginella sp.) | This compound (Synthetic) | Positive Control |
| NF-κB Inhibition (IC50, µM) | Data not available | Data not available | Data not available | Data not available |
| TNF-α Production (IC50, µM) | Data not available | Data not available | Data not available | Data not available |
| IL-6 Production (IC50, µM) | Data not available | Data not available | Data not available | Data not available |
PTP1B Inhibition
The inhibition of PTP1B is a promising strategy for the treatment of metabolic diseases. A thorough investigation into the PTP1B inhibitory activity of this compound from various sources is warranted.
Table 3: Hypothetical PTP1B Inhibitory Activity of this compound
| Assay | This compound (T. wilfordii) | This compound (Selaginella sp.) | This compound (Synthetic) | Positive Control (e.g., Ursolic Acid) |
| PTP1B Inhibition (IC50, µM) | Data not available | Data not available | Data not available | ~7.47 µM |
Experimental Protocols
To ensure reproducibility and enable cross-study comparisons, detailed experimental protocols are essential. The following are generalized protocols for key assays that would be required for a comparative analysis of this compound.
Isolation of this compound from Tripterygium wilfordii (Hypothetical)
-
Extraction: Dried and powdered root bark of T. wilfordii would be extracted with a suitable organic solvent (e.g., ethanol (B145695) or methanol) using maceration or Soxhlet extraction.
-
Fractionation: The crude extract would be subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.
-
Chromatography: The active fraction would be further purified using a combination of column chromatography techniques, such as silica (B1680970) gel chromatography and preparative high-performance liquid chromatography (HPLC), to isolate pure this compound.
-
Characterization: The structure and purity of the isolated compound would be confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
PTP1B Inhibition Assay
The inhibitory activity of this compound on PTP1B would be determined using a colorimetric assay with p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.
-
Recombinant human PTP1B enzyme is incubated with varying concentrations of this compound in a suitable buffer.
-
The reaction is initiated by the addition of pNPP.
-
The formation of the product, p-nitrophenol, is measured spectrophotometrically at 405 nm.
-
The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated.
Anti-inflammatory Assay (NF-κB Reporter Assay)
-
A suitable cell line (e.g., RAW 264.7 macrophages) containing an NF-κB-driven reporter gene (e.g., luciferase) is used.
-
Cells are pre-treated with different concentrations of this compound.
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).
-
The expression of the reporter gene is quantified (e.g., by measuring luciferase activity).
-
The IC50 value is determined as the concentration of this compound that causes a 50% reduction in reporter gene expression.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of signaling pathways and experimental workflows are crucial for clear communication of complex biological processes and methodologies.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Caption: A generalized workflow for determining the PTP1B inhibitory activity.
Conclusion and Future Outlook
This compound represents a promising natural product for further investigation. However, the current lack of comprehensive data severely limits a thorough comparative analysis. Future research should prioritize the development of standardized isolation and potential synthesis protocols, followed by rigorous comparative studies to quantify its biological activities. Such data are essential to unlock the full therapeutic potential of this compound and to guide future drug discovery and development efforts.
References
Structure-Activity Relationship of Wilforic Acid A Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Wilforic acid A, a triterpenoid (B12794562) compound isolated from Tripterygium wilfordii, has garnered interest for its potential biological activities. However, comprehensive structure-activity relationship (SAR) studies on a series of synthetic this compound analogs are not extensively available in the public domain. This guide provides a comparative overview based on the currently accessible information on related compounds and outlines the standard experimental protocols and potential signaling pathways relevant to the evaluation of such molecules.
Comparative Biological Activity Data
Due to the limited availability of published data on a systematic series of this compound analogs, a detailed quantitative comparison table cannot be provided at this time. Research on structurally related triterpenoids from Tripterygium wilfordii, such as salaspermic acid, suggests that specific structural motifs are crucial for their biological effects. For instance, in salaspermic acid, an acetal (B89532) linkage in ring A and a carboxyl group in ring E have been identified as potentially important for its anti-HIV activity. These findings suggest that modifications to these functional groups in this compound could significantly impact its biological profile.
Future research should focus on the synthesis of a library of this compound analogs with systematic modifications at key positions to elucidate a clear SAR. The evaluation of these analogs for cytotoxic, anti-inflammatory, and immunosuppressive activities would be of significant interest.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of triterpenoid compounds like this compound and its potential analogs.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., HepG2, AGS, HT-29, PC-3) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound analogs). A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of a solubilization solvent (e.g., DMSO or a solution of isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the inhibitory effect of compounds on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture and Seeding: RAW 264.7 macrophages are cultured and seeded in 96-well plates as described for the MTT assay.
-
Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours. Subsequently, they are stimulated with LPS (e.g., 1 µg/mL) to induce NO production and co-incubated with the test compounds for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated, compound-untreated control. The IC50 value for NO inhibition is then determined.
Mandatory Visualizations
Below are diagrams illustrating a general experimental workflow for evaluating the biological activity of this compound analogs and a hypothetical signaling pathway that could be modulated by these compounds.
Caption: General workflow for the synthesis, biological evaluation, and SAR analysis of this compound analogs.
Caption: A hypothetical anti-inflammatory mechanism of action for this compound analogs via inhibition of the NF-κB signaling pathway.
A Comparative Guide to Bioactive Triterpenoids from Tripterygium wilfordii: Wilforol A, Celastrol, and Triptolide
For Researchers, Scientists, and Drug Development Professionals
Due to the limited availability of independent replication studies on Wilforic acid A, this guide provides a comparative overview of the closely related and extensively studied bioactive compounds isolated from Tripterygium wilfordii (Thunder God Vine): Wilforol A, Celastrol, and Triptolide (B1683669). These compounds have garnered significant interest for their potent anti-inflammatory and anti-cancer properties. This document summarizes their synthesis, biological activities, and underlying mechanisms of action, with a focus on experimental data to aid in research and development.
Quantitative Data Summary
The following tables provide a comparative summary of the reported biological activities of Wilforol A, Celastrol, and Triptolide.
Table 1: Anti-Inflammatory and Cytotoxic Activities
| Compound | Assay | Cell Line/Model | Endpoint | Result | Reference |
| Wilforol A | Anti-proliferative | Human glioma cells | IC50 | 6 to 11 µM | [1] |
| Anti-inflammatory | RAW 264.7 (LPS-stimulated) | Nitric Oxide (NO) Inhibition | 45 ± 5.2% at 10 µM | [1] | |
| Celastrol | Hsp90-Cdc37 Disruption | - | IC50 | 1.9 µM | [2] |
| Anti-proliferative | MDA-MB-231 (breast cancer) | IC50 | 0.2 µM | [2] | |
| Triptolide | Anti-proliferative | Non-small cell lung cancer | - | Downregulates Akt, mTOR, and P70S6K phosphorylation | [3] |
| Anti-proliferative | t(8;21) leukemia cells | - | Induces apoptosis in a dose- and time-dependent manner | [4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the independent replication and validation of scientific findings.
1. In Vitro Anti-Inflammatory Assay for Wilforol A [1]
-
Objective: To determine the effect of Wilforol A on the production of pro-inflammatory mediators in vitro.
-
Cell Line: RAW 264.7 murine macrophages.
-
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are seeded in 96-well plates for cytokine and viability assays, or 6-well plates for Western blotting, at a density of approximately 5 x 10^5 cells/mL and allowed to adhere overnight.
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of Wilforol A, and cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Cells are incubated for 6 hours for mRNA analysis or 18-24 hours for cytokine and nitric oxide production.
-
Endpoint Analysis:
-
Nitric Oxide (NO) Production: Measured in the supernatant using the Griess assay.
-
Cytokine Levels (TNF-α, IL-6): Quantified using ELISA kits.
-
Protein Expression (iNOS, COX-2): Cell lysates are analyzed by Western blotting.
-
Cell Viability: Assessed using an MTT assay to exclude cytotoxicity.
-
-
2. Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-Inflammatory Assay) [1]
-
Objective: To assess the in vivo anti-inflammatory activity of a compound.
-
Animal Model: Male Wistar rats (180-220g).
-
Methodology:
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Compound Administration: Wilforol A (e.g., 10, 25, 50 mg/kg), vehicle control, or a standard drug like Indomethacin (5-10 mg/kg) is administered orally or intraperitoneally.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar surface of the right hind paw.
-
Measurement of Edema: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
-
3. Total Synthesis of Celastrol [5][6][7]
While a detailed step-by-step protocol is beyond the scope of this guide, the first total synthesis of Celastrol was achieved starting from 2,3-dimethylbutadiene.[5][7] A key step in this synthesis is a nonbiomimetic polyene cyclization mediated by ferric chloride to construct the pentacyclic core of the celastroid family.[5][6][7] This platform also enabled the synthesis of wilforic acid and wilforol A.[5][7]
4. Total Synthesis of Triptolide [8][9]
The total synthesis of Triptolide has been accomplished through various routes. One notable approach is significantly shorter than previous syntheses and involves two Diels-Alder reactions and a novel deoxygenative aromatisation process.[8] Another reported synthesis starts from commercially available materials and utilizes an indium(III)-catalyzed cationic polycyclization and a palladium-catalyzed carbonylation–in situ lactone formation as key steps.[9]
Signaling Pathways and Experimental Workflows
Signaling Pathways of Wilforol A, Celastrol, and Triptolide
Wilforol A, Celastrol, and Triptolide exert their anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[1] These pathways are central regulators of the inflammatory response.
-
NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1] Wilforol A has been shown to inhibit the degradation of IκBα, thereby preventing NF-κB nuclear translocation.[1]
-
MAPK Pathway: The MAPK family, which includes ERK, JNK, and p38 kinases, is activated by phosphorylation in response to extracellular stimuli.[1] Activated MAPKs, in turn, activate transcription factors like AP-1, which collaborate with NF-κB to drive the expression of inflammatory genes.[1] Compounds structurally related to Wilforol A have been demonstrated to suppress the phosphorylation of ERK, JNK, and p38 in LPS-stimulated macrophages.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]
- 4. Biologic activity of triptolide in t(8;21) acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Total Synthesis of Celastrol, Development of a Platform to Access Celastroid Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formal total synthesis of triptolide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. A review of the total syntheses of triptolide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Wilforic Acid A: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This document provides essential procedural guidance for the proper disposal of Wilforic acid A, a natural compound with potential therapeutic applications.
When handling any chemical, including this compound, the primary source of safety information is the Safety Data Sheet (SDS) provided by the supplier. The following procedures are based on available safety information and general best practices for chemical waste disposal.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, it is crucial to handle this compound in a controlled environment.
Personal Protective Equipment (PPE): A comprehensive approach to personal safety is non-negotiable. Always wear the following PPE when handling this compound:
-
Eye Protection: Tightly fitting safety goggles.
-
Hand Protection: Chemical-impermeable gloves.
-
Body Protection: A lab coat and other protective clothing as necessary to prevent skin contact.
Handling:
-
Work in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1][2]
-
Use non-sparking tools and take measures to prevent electrostatic discharge.[1][2]
This compound Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following steps provide a general framework for its disposal.
Step 1: Containment
-
Collect the this compound waste in a suitable, sealable, and clearly labeled container.[1][2][3] The container should be kept tightly closed.[1][2]
Step 2: Labeling
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the CAS number (193684-74-1) for precise identification.
Step 3: Storage
-
Store the sealed waste container in a dry, cool, and well-ventilated designated hazardous waste storage area.[1][2]
-
Ensure the storage area is away from incompatible materials. The specific incompatibilities should be detailed in the full Safety Data Sheet.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[1][2]
-
Provide the EHS office or contractor with the Safety Data Sheet for this compound to ensure they have all the necessary information for its safe transport and disposal.
Accidental Spill and Release Measures
In the event of a spill, the following emergency procedures should be followed:
-
Evacuate: Evacuate personnel from the immediate spill area.[1][2]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1][2]
-
Cleanup:
-
Disposal of Cleanup Materials: All materials used for cleanup should be treated as hazardous waste and disposed of accordingly.
Emergency Contact and First Aid
-
Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1][2]
-
Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a physician.[1][2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and is based on available safety data. It is not a substitute for the official Safety Data Sheet (SDS) provided by the supplier of this compound. Always consult the full SDS and your institution's Environmental Health and Safety (EHS) office before handling and disposing of any chemical. All disposal must comply with federal, state, and local regulations.
References
Handling Wilforic Acid A: A Guide to Laboratory Safety and Disposal
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Wilforic acid A, a natural compound with potential therapeutic applications.[1] While specific hazard data for this compound is not extensively documented in publicly available safety data sheets, a cautious approach based on established protocols for handling novel chemical entities is crucial.
Immediate Safety and Handling
All operations involving this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2][3][4] Standard laboratory practice dictates that a risk assessment be performed before any new procedure involving this compound.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, based on general best practices for chemical handling in a laboratory setting.
| Body Part | Recommended PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for handling many chemicals. Always inspect gloves for tears or punctures before use.[4] A double layer of nitrile gloves can provide additional protection. |
| Eyes | Safety goggles and face shield | Chemical splash goggles are mandatory. A full-face shield should be worn when there is a risk of splashing.[4] |
| Body | Laboratory coat and apron | A fully buttoned laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron is also necessary.[4] |
| Respiratory | Respirator (as needed) | If there is a potential for aerosol generation and engineering controls are not sufficient, a properly fitted respirator with appropriate cartridges should be used. |
Operational Plan: A Step-by-Step Workflow
A systematic approach to handling this compound, from preparation to disposal, is essential for maintaining a safe laboratory environment.
Caption: This diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance. All waste materials contaminated with this compound, including gloves, disposable labware, and solutions, should be considered hazardous waste.
Waste Segregation and Storage:
-
Solid Waste: Contaminated items such as gloves, paper towels, and pipette tips should be collected in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions or experimental residues containing this compound should be collected in a separate, clearly labeled, and sealed waste container.
Disposal Procedure: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Do not pour any solutions containing this compound down the drain.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.[3][4] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4] |
Spill Response: In the case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact the institution's environmental health and safety department.
Given that this compound is a subject of ongoing research, it is imperative to treat it as a compound with unknown potential hazards. Adherence to these general safety protocols will help to ensure the well-being of all laboratory personnel.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
